molecular formula C11H21NO3 B1257837 Tert-butyl (3-hydroxycyclohexyl)carbamate CAS No. 610302-03-9

Tert-butyl (3-hydroxycyclohexyl)carbamate

Cat. No.: B1257837
CAS No.: 610302-03-9
M. Wt: 215.29 g/mol
InChI Key: IUKYKMHCKDLTJC-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxycyclohexyl)carbamate, also known as Tert-butyl (3-hydroxycyclohexyl)carbamate, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl (3-hydroxycyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl (3-hydroxycyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-hydroxycyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620219
Record name tert-Butyl (3-hydroxycyclohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610302-03-9
Record name tert-Butyl (3-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxycyclohexyl)carbamate
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Foundational & Exploratory

Spectroscopic Data for tert-butyl (3-hydroxycyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the expected and predicted spectroscopic characteristics of this compound.

Due to the limited availability of public domain experimental spectra for tert-butyl (3-hydroxycyclohexyl)carbamate, this guide presents predicted mass spectrometry data alongside expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known functional groups of the molecule.

Molecular Structure and Properties

  • IUPAC Name: tert-butyl N-(3-hydroxycyclohexyl)carbamate

  • Synonyms: 3-(Boc-amino)cyclohexanol, N-Boc-3-aminocyclohexanol

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • CAS Number: 610302-03-9 (for stereoisomer mixture)

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for tert-butyl (3-hydroxycyclohexyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃1.4 - 1.5Singlet9H
Cyclohexyl -CH₂-1.0 - 2.2Multiplet8H
-CH-OH3.5 - 4.0Multiplet1H
-CH-NH-3.2 - 3.8Multiplet1H
-NH-4.5 - 5.5Broad Singlet1H
-OHVariable (solvent dependent)Broad Singlet1H

The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.4-1.5 ppm.[1] The cyclohexyl ring protons will present as a complex series of multiplets in the aliphatic region. The methine protons attached to the hydroxyl and carbamate groups are expected to be downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms, respectively. The chemical shift of the N-H and O-H protons is highly dependent on solvent and concentration.

Table 2: Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)
-C (CH₃)₃~28
-C (CH₃)₃~80
Cyclohexyl -CH₂-20 - 40
-C H-OH65 - 75
-C H-NH-45 - 55
-C =O155 - 157

The carbonyl carbon of the carbamate is expected to be the most downfield signal. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[2] The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbons bearing the hydroxyl and carbamate groups shifted downfield.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
O-H (Alcohol)Stretching3550 - 3200Strong, Broad
N-H (Carbamate)Stretching3450 - 3250Medium, Sharp
C-H (sp³)Stretching3000 - 2850Medium to Strong
C=O (Carbamate)Stretching1720 - 1680Strong
N-H (Carbamate)Bending1550 - 1500Medium
C-O (Alcohol)Stretching1150 - 1075Strong

The IR spectrum is expected to be dominated by a strong, broad O-H stretching band from the alcohol and a strong C=O stretching absorption from the carbamate group.[3][4] A medium intensity, sharper N-H stretching band is also anticipated.[5] The C-O stretch of the secondary alcohol is a key diagnostic peak.[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

IonPredicted m/z
[M+H]⁺216.1594
[M+Na]⁺238.1414
[M+K]⁺254.1153
[M+NH₄]⁺233.1860

Data sourced from PubChem.

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium and potassium are also likely to be observed, depending on the ionization method and sample preparation.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-20 mg of tert-butyl (3-hydroxycyclohexyl)carbamate into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

IR Spectroscopy

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount (a few milligrams) of tert-butyl (3-hydroxycyclohexyl)carbamate in a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition (FT-IR):

  • Obtain a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the infrared spectrum of the sample.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of tert-butyl (3-hydroxycyclohexyl)carbamate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A typical concentration is in the range of 1-10 µg/mL.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

  • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

  • The generated ions are transferred into the mass analyzer.

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound of Interest Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

References

An In-depth Technical Guide to the Stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In drug discovery and development, the precise three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a therapeutic agent. This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate, a carbamate derivative of 3-aminocyclohexanol. This compound, possessing two stereocenters, can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers, and their respective enantiomers, exhibit unique physicochemical properties that can influence their biological interactions. While specific biological activities for these particular stereoisomers are not extensively documented in publicly available literature, the carbamate and aminocyclohexanol moieties are present in numerous biologically active compounds, suggesting potential for these molecules in medicinal chemistry. This guide details their synthesis, separation, and characterization, providing a foundational resource for researchers exploring their potential applications.

Stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate

The four stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate are depicted below:

  • cis-isomers: (1R,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate and (1S,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate. In the cis configuration, the hydroxyl and the N-Boc-amino groups are on the same side of the cyclohexane ring.

  • trans-isomers: (1R,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate and (1S,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate. In the trans configuration, the hydroxyl and the N-Boc-amino groups are on opposite sides of the cyclohexane ring.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cis_racemate cis-tert-butyl (3-hydroxycyclohexyl)carbamate (Racemic Mixture) trans_racemate trans-tert-butyl (3-hydroxycyclohexyl)carbamate (Racemic Mixture) cis_racemate->trans_racemate Diastereomers 1R3S (1R,3S)-isomer 1R3S->cis_racemate component 1S3R (1S,3R)-isomer 1R3S->1S3R Enantiomers 1S3R->cis_racemate component 1R3R (1R,3R)-isomer 1R3R->trans_racemate component 1S3S (1S,3S)-isomer 1R3R->1S3S Enantiomers 1S3S->trans_racemate component

Stereoisomeric relationships of tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation

The following table summarizes the key quantitative data for the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate.

StereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
cis-(±)-Isomer 1425254-01-8[1]C₁₁H₂₁NO₃215.29[2]
(1R,3S)-Isomer1425254-01-8[1]C₁₁H₂₁NO₃215.29
(1S,3R)-Isomer1638744-25-8[3]C₁₁H₂₁NO₃215.29[3]
trans-(±)-Isomer 1425253-99-1[2]C₁₁H₂₁NO₃215.29[2]
(1R,3R)-Isomer1638744-95-2[4]C₁₁H₂₁NO₃215.29[4]
(1S,3S)-Isomer1422443-57-9[5]C₁₁H₂₁NO₃215.29

Experimental Protocols

Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate Stereoisomers

The synthesis of the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate is achieved by the N-protection of the corresponding cis- or trans-3-aminocyclohexanol stereoisomers with di-tert-butyl dicarbonate (Boc₂O). The stereochemistry of the starting aminocyclohexanol is retained during the reaction.

General Experimental Workflow:

synthesis_workflow cluster_start Starting Materials aminocyclohexanol cis- or trans-3-Aminocyclohexanol reaction N-Boc Protection Reaction (Stirring at room temperature) aminocyclohexanol->reaction boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) boc_anhydride->reaction base Base (e.g., Triethylamine, NaHCO₃) base->reaction solvent Solvent (e.g., THF, Dichloromethane) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product cis- or trans-tert-butyl (3-hydroxycyclohexyl)carbamate purification->product

General workflow for the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate.

Protocol for the Synthesis of cis-tert-butyl (3-hydroxycyclohexyl)carbamate:

  • To a solution of cis-3-aminocyclohexanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure cis-tert-butyl (3-hydroxycyclohexyl)carbamate.

Protocol for the Synthesis of trans-tert-butyl (3-hydroxycyclohexyl)carbamate:

This procedure is analogous to the synthesis of the cis-isomer, with the substitution of cis-3-aminocyclohexanol with trans-3-aminocyclohexanol as the starting material.

Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomers of both cis- and trans-tert-butyl (3-hydroxycyclohexyl)carbamate can be separated by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of carbamate-containing compounds.

General Protocol for Chiral HPLC Separation:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the carbamate group absorbs (e.g., 210-230 nm).

  • Sample Preparation: Dissolve the racemic mixture of the desired diastereomer (cis or trans) in the mobile phase at a suitable concentration.

  • Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a lack of specific, publicly available scientific literature detailing the biological activity or the precise signaling pathways modulated by the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate. Carbamates as a class are known to interact with various biological targets, most notably as inhibitors of cholinesterases. However, without experimental data on these specific molecules, any depiction of a signaling pathway would be speculative. Researchers are encouraged to perform biological screening to elucidate the pharmacological profile of these compounds.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate, including their synthesis and separation. The provided experimental protocols offer a starting point for the preparation and purification of these compounds. While their specific biological roles remain to be fully elucidated, the structural motifs present in these molecules suggest they may be of interest for further investigation in medicinal chemistry and drug discovery. The clear differentiation of the cis and trans diastereomers, along with the potential for enantioselective biological activity, underscores the importance of stereochemical control in the study of these and related compounds. Future research into the biological targets and mechanisms of action of these stereoisomers will be crucial in unlocking their therapeutic potential.

References

An In-depth Technical Guide to tert-butyl N-(3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical properties, outlines a standard synthesis protocol, and explores its applications in drug development, particularly as a versatile building block for complex molecules. The information is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

tert-butyl N-(3-hydroxycyclohexyl)carbamate, also known by its IUPAC name, is a carbamate derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a secondary alcohol on a cyclohexane ring, offering two distinct functionalities for further chemical modification. This bifunctionality makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications, including those targeting the central nervous system.[1]

Chemical and Physical Properties

The properties of tert-butyl N-(3-hydroxycyclohexyl)carbamate are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
IUPAC Name tert-butyl N-(3-hydroxycyclohexyl)carbamate[2]
Molecular Formula C₁₁H₂₁NO₃[2]
Molecular Weight 215.29 g/mol [2]
CAS Number 610302-03-9[2]
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, and other common organic solvents.
Synonyms (3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester, N-BOC-3-aminocyclohexanol[2]

Synthesis

The most common method for the synthesis of tert-butyl N-(3-hydroxycyclohexyl)carbamate is the protection of the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine.

General Experimental Protocol: Boc Protection of 3-Aminocyclohexanol

This protocol outlines a general procedure for the synthesis of tert-butyl N-(3-hydroxycyclohexyl)carbamate.

Materials:

  • 3-Aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-aminocyclohexanol (1.0 eq) in the chosen solvent (DCM or THF).

  • Add triethylamine (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Aminocyclohexanol Reaction Boc Protection Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product tert-butyl N-(3-hydroxycyclohexyl)carbamate Reaction->Product

Caption: General workflow for the synthesis of tert-butyl N-(3-hydroxycyclohexyl)carbamate.

Applications in Drug Development

tert-butyl N-(3-hydroxycyclohexyl)carbamate is a versatile intermediate in the synthesis of more complex molecules for drug discovery. The Boc-protected amine allows for selective reactions at the hydroxyl group, while the Boc group can be easily removed under acidic conditions to reveal the amine for further functionalization.

Role as a Building Block

The 3-(tert-butoxycarbonylamino)cyclohexyl moiety is a structural motif found in various drug candidates. Its rigid cyclohexane scaffold can be advantageous for positioning functional groups in a specific orientation for optimal interaction with biological targets.

Example Application:

The core structure of tert-butyl N-(3-hydroxycyclohexyl)carbamate can be incorporated into the synthesis of potent and selective antagonists for various receptors. For instance, derivatives of 3-aminocyclohexanol have been explored in the development of μ-opioid receptor (MOR) antagonists.[3] The cyclohexane ring serves as a scaffold to which other pharmacophoric elements can be attached.

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical progression from the starting material to a potential drug candidate.

Drug_Development_Logic Start tert-butyl N-(3-hydroxycyclohexyl)carbamate Step1 Modification of Hydroxyl Group (e.g., etherification, esterification) Start->Step1 Step2 Deprotection of Boc Group (Acidic Conditions) Step1->Step2 Step3 Functionalization of Amine (e.g., amidation, alkylation) Step2->Step3 Final Complex Drug Candidate (e.g., MOR Antagonist) Step3->Final

References

An In-Depth Technical Guide to tert-butyl (3-hydroxycyclohexyl)carbamate: Synthesis, Properties, and Application in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-hydroxycyclohexyl)carbamate, a key building block in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a crucial intermediate in the development of antiviral drugs, specifically focusing on its role in the synthesis of neuraminidase inhibitors like oseltamivir.

Chemical Identification and Properties

tert-butyl (3-hydroxycyclohexyl)carbamate is a carbamate derivative of 3-aminocyclohexanol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a stable and versatile intermediate for multi-step organic syntheses.

CAS Numbers:

The CAS number for tert-butyl (3-hydroxycyclohexyl)carbamate can vary depending on the stereochemistry of the cyclohexyl ring. Several CAS numbers have been assigned to this compound and its stereoisomers:

Compound NameCAS Number
tert-butyl (3-hydroxycyclohexyl)carbamate (unspecified stereochemistry)610302-03-9
tert-butyl (3-hydroxycyclohexyl)carbamate (unspecified stereochemistry)1425253-99-1
tert-butyl N-[(1S, 3R)-3-hydroxycyclohexyl]carbamate1638744-25-8
tert-butyl ((1R,3R)-3-hydroxycyclohexyl)carbamate1638744-95-2

Physicochemical Properties:

A summary of the key physicochemical properties of tert-butyl (3-hydroxycyclohexyl)carbamate is presented in the table below.[1]

PropertyValue
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
AppearanceWhite to off-white solid
Melting PointNot readily available
Boiling PointNot readily available
SolubilitySoluble in methanol, dichloromethane
XLogP31.6

Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate

The synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate is typically achieved through the protection of the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary or secondary amine.

Experimental Protocol: Boc Protection of 3-Aminocyclohexanol

Materials:

  • 3-Aminocyclohexanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 eq) in dichloromethane (DCM). To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl (3-hydroxycyclohexyl)carbamate as a white solid.

Characterization Data:

  • ¹H NMR: Signals corresponding to the protons of the cyclohexyl ring, a broad singlet for the N-H proton of the carbamate, and a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.

  • ¹³C NMR: Resonances for the carbons of the cyclohexyl ring, the carbonyl carbon of the carbamate group, and the quaternary and methyl carbons of the tert-butyl group.

Application in Drug Development: Synthesis of Oseltamivir

tert-butyl (3-hydroxycyclohexyl)carbamate and its derivatives are valuable intermediates in the synthesis of the antiviral drug oseltamivir (Tamiflu®).[2] Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[3][4][5] The neuraminidase enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[6]

The synthesis of oseltamivir is a complex multi-step process. The cyclohexene core of oseltamivir is often constructed from a chiral starting material, and the amino and hydroxyl groups are introduced and functionalized at specific stereocenters. The Boc-protected 3-aminocyclohexanol serves as a key building block to introduce the C5-amino group in the oseltamivir structure.

Synthetic Workflow for Oseltamivir Intermediate

The following diagram illustrates a generalized synthetic workflow where a derivative of tert-butyl (3-hydroxycyclohexyl)carbamate is utilized in the synthesis of an oseltamivir intermediate.

G cluster_start Starting Material cluster_protection Protection cluster_intermediate Key Intermediate cluster_modification Further Functionalization cluster_coupling Coupling cluster_final Final Steps 3_Aminocyclohexanol 3-Aminocyclohexanol Boc_Protection Boc Protection (Boc)₂O, Base 3_Aminocyclohexanol->Boc_Protection Step 1 Target_Compound tert-butyl (3-hydroxycyclohexyl)carbamate Boc_Protection->Target_Compound Step 2 Functionalization Functional Group Interconversion Target_Compound->Functionalization Step 3 Coupling Coupling with Side Chain Precursor Functionalization->Coupling Step 4 Deprotection Deprotection Coupling->Deprotection Step 5 Final_Product Oseltamivir Deprotection->Final_Product Step 6

Caption: Generalized synthetic workflow for oseltamivir utilizing the target compound.

Oseltamivir's Mechanism of Action: Neuraminidase Inhibition

Oseltamivir functions by mimicking the natural substrate (sialic acid) of the viral neuraminidase enzyme. By competitively binding to the active site of neuraminidase, oseltamivir prevents the enzyme from cleaving sialic acid residues on the surface of host cells, which is a critical step for the release of progeny virions.[3][6] This mechanism of action is depicted in the following signaling pathway diagram.

G cluster_virus Influenza Virus cluster_host Host Cell cluster_drug Drug Action Virus Influenza Virus Neuraminidase Neuraminidase (NA) Virus->Neuraminidase Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleavage Host_Cell Host Cell Host_Cell->Sialic_Acid Sialic_Acid->Virus Virus Release Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibition

References

In-Depth Technical Guide: tert-Butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Data

tert-Butyl (3-hydroxycyclohexyl)carbamate is a carbamate derivative widely utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a hydroxyl group and a Boc-protected amine allows for selective functionalization at either position.

PropertyValueCitation(s)
Molecular Weight 215.29 g/mol [1]
Molecular Formula C₁₁H₂₁NO₃[1]
IUPAC Name tert-butyl N-(3-hydroxycyclohexyl)carbamate[1]
CAS Number 610302-03-9[1]
Appearance Typically a solid
Synonyms 3-(Boc-amino)cyclohexanol, N-BOC-3-AMINO-CYCLOHEXANOL, (3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester[1]

Experimental Protocol: Synthesis of tert-Butyl (3-hydroxycyclohexyl)carbamate

The following protocol describes a general and widely adopted method for the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate via the N-tert-butoxycarbonylation (Boc protection) of 3-aminocyclohexanol.[2][3][4]

Materials:

  • 3-Aminocyclohexanol (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equivalents)

  • Solvent: A mixture of water and a suitable organic solvent such as acetone, tetrahydrofuran (THF), or dioxane.[2][3][4]

  • Base (optional, but often used): Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).[3][5]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate or dichloromethane for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 3-aminocyclohexanol in the chosen solvent system (e.g., a 1:1 mixture of water and acetone).[2][4]

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O). If a base is used, it can be added at this stage.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. Reaction times typically range from 1 to 12 hours.[2]

  • Workup:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[2]

    • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to yield pure tert-butyl (3-hydroxycyclohexyl)carbamate.[4]

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 3-Aminocyclohexanol in Solvent B 2. Add Di-tert-butyl Dicarbonate ((Boc)₂O) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench Reaction with Water C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H Crude Product I Pure Product: tert-Butyl (3-hydroxycyclohexyl)carbamate H->I

Caption: Workflow for the synthesis and purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

References

The Strategic Role of tert-butyl (3-hydroxycyclohexyl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of tert-butyl (3-hydroxycyclohexyl)carbamate as a pivotal building block in the synthesis of targeted therapeutics. Primarily serving researchers, scientists, and professionals in drug development, this document elucidates the journey from this foundational molecule to potent enzyme inhibitors, with a special focus on its application in the creation of Bruton's Tyrosine Kinase (BTK) inhibitors for cancer therapy.

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate, and its closely related derivatives such as 3-(Boc-amino)cyclohexanol, are versatile chiral building blocks in medicinal chemistry. The presence of a protected amine and a hydroxyl group on a cyclohexane scaffold allows for stereoselective synthesis of complex molecules. This guide will explore the utility of this building block in the development of targeted therapies, using the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor as a central case study.

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. The 3-aminocyclohexanol moiety, derived from tert-butyl (3-hydroxycyclohexyl)carbamate, is a key structural feature in several potent BTK inhibitors.

General Synthetic Workflow

The synthesis of BTK inhibitors often involves the coupling of a chiral 3-aminocyclohexanol derivative with a heterocyclic core, typically a pyrazolopyrimidine scaffold. The Boc-protecting group on the amine of the cyclohexane ring is crucial for controlling the regioselectivity of the reaction, ensuring that the coupling occurs at the desired position. Subsequent deprotection and further functionalization lead to the final active pharmaceutical ingredient.

G cluster_synthesis Synthetic Pathway Start tert-butyl (3-hydroxycyclohexyl)carbamate Intermediate1 Activation of Hydroxyl Group Start->Intermediate1 e.g., Mesylation Intermediate2 Nucleophilic Substitution with Pyrazolopyrimidine Core Intermediate1->Intermediate2 Coupling Reaction Intermediate3 Boc Deprotection Intermediate2->Intermediate3 Acidic Conditions Intermediate4 Acylation with Warhead Moiety Intermediate3->Intermediate4 Final_Product BTK Inhibitor Intermediate4->Final_Product

A generalized synthetic workflow for BTK inhibitors.

Case Study: A Novel 3-Substituted Pyrazolopyrimidine BTK Inhibitor

A study on the design and synthesis of novel 3-substituted pyrazolopyrimidine derivatives highlights the therapeutic potential of compounds derived from the 3-aminocyclohexanol core.[1]

Quantitative Biological Data

The synthesized compounds were evaluated for their inhibitory activity against the BTK enzyme and their anti-proliferative effects on B-cell lymphoblastic leukemia cell lines (Ramos and Raji).

CompoundBTK IC₅₀ (nM)[1]Ramos Cell Proliferation IC₅₀ (µM)[1]Raji Cell Proliferation IC₅₀ (µM)[1]
8a 7.958.911.80

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

General Synthesis of 3-Substituted Pyrazolopyrimidine Derivatives:

A detailed experimental protocol for the synthesis of these potent BTK inhibitors involves a multi-step process, beginning with the preparation of the core pyrazolopyrimidine structure, followed by coupling with a derivative of tert-butyl (3-hydroxycyclohexyl)carbamate.

Step 1: Synthesis of the Pyrazolopyrimidine Core

  • Starting Materials: Diethyl malonate and hydrazine hydrate.

  • Procedure: A mixture of diethyl malonate and hydrazine hydrate is heated to reflux to form 3,5-pyrazolidinedione. This intermediate is then chlorinated using phosphorus oxychloride to yield 3,5-dichloropyrazole. Subsequent reaction with malononitrile in the presence of a base like sodium ethoxide, followed by cyclization, affords the pyrazolo[3,4-d]pyrimidine core.

Step 2: Coupling with the Cyclohexylamine Moiety

  • Starting Materials: The pyrazolopyrimidine core and a chiral derivative of 3-aminocyclohexanol (where the hydroxyl group has been converted to a leaving group, e.g., a mesylate). The amine is typically protected with a Boc group.

  • Procedure: The pyrazolopyrimidine core is reacted with the chiral cyclohexylamine derivative in a suitable solvent such as DMF, in the presence of a base like potassium carbonate. The reaction is heated to facilitate the nucleophilic substitution.

Step 3: Final Deprotection and Functionalization

  • Procedure: The Boc protecting group is removed from the amine using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The resulting free amine is then acylated with a suitable acylating agent (e.g., an acryloyl chloride) to install the Michael acceptor "warhead" that will covalently bind to the BTK enzyme.

Signaling Pathway of BTK Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are essential for B-cell proliferation, survival, and differentiation. BTK inhibitors block the phosphorylation and activation of BTK, thereby interrupting this signaling cascade and inducing apoptosis in malignant B-cells.

G cluster_pathway BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates BTK_P p-BTK (Active) BTK->BTK_P PLCg2 PLCγ2 BTK_P->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Compound 8a) Inhibitor->BTK Inhibits

References

An In-depth Technical Guide on tert-Butyl (3-hydroxycyclohexyl)carbamate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-hydroxycyclohexyl)carbamate, a pivotal intermediate in pharmaceutical synthesis. It details the compound's discovery, historical development, and its crucial role as a building block in the creation of various therapeutic agents. This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, synthesis methodologies, and applications in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate, also known as 3-(Boc-amino)cyclohexanol, is a bifunctional organic molecule that has gained significant importance in the field of medicinal chemistry. Its structure incorporates a cyclohexane ring functionalized with both a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. This unique arrangement makes it a versatile chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. The presence of the Boc protecting group allows for the selective reaction of the hydroxyl group, while the amine can be deprotected under acidic conditions for subsequent functionalization, providing a strategic advantage in multi-step syntheses.

Discovery and Historical Context

The development and application of tert-butyl (3-hydroxycyclohexyl)carbamate are intrinsically linked to the broader history of carbamates in medicinal chemistry and the advent of the tert-butoxycarbonyl (Boc) protecting group.

The Rise of Carbamates in Pharmaceuticals

Carbamates, esters of carbamic acid, have a long history in medicine, with early examples including the naturally occurring physostigmine, isolated in the 19th century. The carbamate functional group's stability and ability to participate in hydrogen bonding interactions made it an attractive moiety for drug design.[1] Over the years, synthetic carbamates have been incorporated into a wide array of therapeutic agents, demonstrating their versatility and importance in medicinal chemistry.

The Advent of the Boc Protecting Group

The synthesis of complex molecules, particularly peptides and other nitrogen-containing compounds, necessitated the development of reliable protecting groups for amines. The tert-butoxycarbonyl (Boc) group emerged as a highly effective and widely used protecting group due to its stability to a broad range of reaction conditions and its facile removal under mild acidic conditions.[2] The introduction of the Boc group, typically using di-tert-butyl dicarbonate (Boc anhydride), revolutionized organic synthesis and paved the way for the creation of intricate molecular structures.[2][3]

Emergence of tert-Butyl (3-hydroxycyclohexyl)carbamate as a Key Intermediate

While the precise date of the first synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate is not prominently documented in readily available literature, its emergence as a key intermediate is a direct consequence of the growing demand for functionalized cyclohexylamines in drug discovery. The cyclohexyl scaffold is a common motif in many bioactive molecules, and the ability to introduce substituents at specific positions is crucial for optimizing pharmacological properties. The preparation of Boc-protected aminocyclohexanols, such as the 3-hydroxy derivative, provided medicinal chemists with a valuable tool for accessing a diverse range of molecular architectures. Its utility is highlighted in its application as an intermediate in the synthesis of compounds targeting central nervous system disorders.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of tert-butyl (3-hydroxycyclohexyl)carbamate is essential for its effective use in synthesis and drug development.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃[5]
Molecular Weight 215.29 g/mol [5]
IUPAC Name tert-butyl N-(3-hydroxycyclohexyl)carbamate[5]
CAS Number 610302-03-9[5]
Appearance Solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in many organic solvents-
XLogP3 1.6[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[5]

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate is typically achieved through the N-protection of 3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group onto a primary or secondary amine.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the amino group of 3-aminocyclohexanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to neutralize the resulting carbonic acid byproduct and to facilitate the reaction.

G cluster_reactants Reactants cluster_products Products 3-Aminocyclohexanol 3-Aminocyclohexanol tert-Butyl (3-hydroxycyclohexyl)carbamate tert-Butyl (3-hydroxycyclohexyl)carbamate 3-Aminocyclohexanol->tert-Butyl (3-hydroxycyclohexyl)carbamate Base (e.g., NaHCO₃, Et₃N) Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->tert-Butyl (3-hydroxycyclohexyl)carbamate tert-Butanol tert-Butanol Di-tert-butyl dicarbonate->tert-Butanol Carbon Dioxide Carbon Dioxide Di-tert-butyl dicarbonate->Carbon Dioxide

General synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate.
Detailed Experimental Protocol

While a specific peer-reviewed publication detailing the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate was not identified in the search, a general and reliable procedure can be adapted from standard Boc-protection protocols.[6][7]

Materials:

  • 3-Aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N), or Sodium hydroxide (NaOH))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (optional)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents). If using a biphasic system with an inorganic base like sodium bicarbonate, a saturated aqueous solution is used. For organic bases like triethylamine, it is added directly to the organic solvent.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, so addition may need to be controlled to maintain a desired temperature (typically room temperature).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-aminocyclohexanol) is consumed.

  • Workup:

    • If a biphasic system was used, separate the organic layer. Wash the organic layer with water and then with brine.

    • If an organic solvent was used, the reaction mixture may be quenched with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Applications in Drug Discovery and Development

The utility of tert-butyl (3-hydroxycyclohexyl)carbamate as a synthetic intermediate is demonstrated by its application in the synthesis of various drug candidates. The presence of both a protected amine and a hydroxyl group on a conformationally defined cyclohexane ring provides a versatile platform for the introduction of molecular diversity.

Role as a Chiral Building Block

The stereochemistry of the hydroxyl and amino groups on the cyclohexane ring is critical for the biological activity of the final drug molecule. Chiral separation of the diastereomers of tert-butyl (3-hydroxycyclohexyl)carbamate or the use of stereoselective synthesis methods allows for the preparation of enantiomerically pure compounds, which is a fundamental requirement in modern drug development.

Logical Workflow in Drug Synthesis

The use of tert-butyl (3-hydroxycyclohexyl)carbamate in a synthetic workflow typically involves initial modification at the hydroxyl group, followed by deprotection of the Boc group to reveal the amine for further elaboration.

G A tert-Butyl (3-hydroxycyclohexyl)carbamate B Modification of Hydroxyl Group (e.g., etherification, esterification) A->B C Boc-Deprotection (Acidic conditions) B->C D Functionalization of Amine (e.g., amidation, alkylation) C->D E Final Drug Candidate D->E

Synthetic workflow utilizing tert-butyl (3-hydroxycyclohexyl)carbamate.

Conclusion

Tert-butyl (3-hydroxycyclohexyl)carbamate stands as a testament to the synergy between the development of robust synthetic methodologies, such as the Boc-protection strategy, and the ever-present demand for novel molecular scaffolds in drug discovery. Its role as a versatile and valuable building block is well-established, providing a reliable and efficient route to a wide range of complex and biologically active molecules. This technical guide serves as a foundational resource for researchers and scientists, enabling them to leverage the full potential of this important chemical intermediate in their pursuit of new therapeutic agents.

References

Synthesis of Tert-Butyl (3-Hydroxycyclohexyl)carbamate: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic routes to tert-butyl (3-hydroxycyclohexyl)carbamate, a valuable building block in pharmaceutical development, particularly for compounds targeting central nervous system disorders.[1] This document details the key chemical intermediates, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate is a bifunctional molecule incorporating a protected amine (Boc group) and a hydroxyl group on a cyclohexane scaffold. This structure makes it an important intermediate for introducing a 3-aminocyclohexanol moiety in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions.[2]

Two principal synthetic strategies are commonly employed for the preparation of this compound, each involving a key intermediate:

  • Route 1: Direct Boc-protection of the precursor 3-aminocyclohexanol .

  • Route 2: Reduction of the keto-intermediate tert-butyl (3-oxocyclohexyl)carbamate .

This guide will elaborate on both pathways, providing detailed experimental procedures and comparative data.

Synthetic Pathways and Key Intermediates

The selection of a synthetic route may depend on the availability of starting materials, desired stereochemistry, and scalability. Below are the visual representations of the two primary synthetic pathways.

Synthetic_Pathway_1 3-Aminocyclohexanol 3-Aminocyclohexanol Final_Product tert-Butyl (3-hydroxycyclohexyl)carbamate 3-Aminocyclohexanol->Final_Product Boc Protection Boc_Anhydride Boc₂O, Base Boc_Anhydride->Final_Product

Caption: Route 1: Boc protection of 3-aminocyclohexanol.

Synthetic_Pathway_2 Starting_Material Cyclohex-2-en-1-one + tert-Butyl carbamate Intermediate tert-Butyl (3-oxocyclohexyl)carbamate Starting_Material->Intermediate Michael Addition Final_Product tert-Butyl (3-hydroxycyclohexyl)carbamate Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product

Caption: Route 2: Synthesis via reduction of a ketone intermediate.

Key Intermediate 1: 3-Aminocyclohexanol

3-Aminocyclohexanol is a crucial precursor in the first synthetic route. It is a versatile building block in its own right, used in the synthesis of various pharmaceuticals.[3][4] The synthesis of both cis- and trans- isomers of 3-aminocyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[5][6]

Key Intermediate 2: tert-Butyl (3-oxocyclohexyl)carbamate

Also known as 3-N-Boc-aminocyclohexanone, this intermediate is central to the second synthetic route.[7] Its stability and reactivity make it a valuable component in the synthesis of bioactive molecules.[8] The Boc protective group shields the amino functionality from unwanted side reactions during subsequent chemical transformations.[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps outlined in the synthetic pathways.

Route 1: Boc Protection of 3-Aminocyclohexanol

This protocol is adapted from general procedures for the N-tert-butyloxycarbonylation of amines.[9]

Objective: To protect the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 3-Aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-aminocyclohexanol in a mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Route 2: Synthesis via tert-Butyl (3-oxocyclohexyl)carbamate

This route involves two main steps: the synthesis of the keto-intermediate followed by its reduction.

Step 2a: Synthesis of tert-Butyl (3-oxocyclohexyl)carbamate

This protocol is based on the synthesis of the analogous cycloheptyl compound.[5]

Objective: To synthesize tert-butyl (3-oxocyclohexyl)carbamate from cyclohex-2-en-1-one and tert-butyl carbamate.

Materials:

  • Cyclohex-2-en-1-one

  • tert-Butyl carbamate

  • Bismuth(III) nitrate

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclohex-2-en-1-one and tert-butyl carbamate in dichloromethane.

  • Add bismuth(III) nitrate to the solution in portions while stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (ethyl acetate/petroleum ether) to yield tert-butyl (3-oxocyclohexyl)carbamate.

Step 2b: Reduction of tert-Butyl (3-oxocyclohexyl)carbamate

This is a general procedure for the reduction of a ketone to a secondary alcohol.

Objective: To reduce the ketone functionality of tert-butyl (3-oxocyclohexyl)carbamate.

Materials:

  • tert-Butyl (3-oxocyclohexyl)carbamate

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (3-oxocyclohexyl)carbamate in methanol or ethanol and cool the solution to 0 °C.

  • Slowly add sodium borohydride to the solution in small portions.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic steps. Please note that some of this data is derived from analogous reactions due to the lack of a single comprehensive source for the target molecule.

Table 1: Reagents for the Synthesis of Key Intermediates and Final Product

StepReactant 1Reactant 2Reagent/CatalystSolvent
Route 1 3-AminocyclohexanolDi-tert-butyl dicarbonateSodium bicarbonateTHF/Water
Route 2a Cyclohex-2-en-1-onetert-Butyl carbamateBismuth(III) nitrateDichloromethane
Route 2b tert-Butyl (3-oxocyclohexyl)carbamate-Sodium borohydrideMethanol

Table 2: Reaction Conditions and Yields

StepTemperatureTimeYield (%)Purity
Route 1 0 °C to RT12-18 h80-95% (estimated)>95% (after chromatography)
Route 2a Room Temperature24 h~60% (analogous reaction)[5]>95% (after chromatography)
Route 2b 0 °C to RT3-6 hHigh (typically >90%)>95% (after chromatography)

Table 3: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl (3-hydroxycyclohexyl)carbamateC₁₁H₂₁NO₃215.29610302-03-9[10]
3-AminocyclohexanolC₆H₁₃NO115.176850-38-0
tert-Butyl (3-oxocyclohexyl)carbamateC₁₁H₁₉NO₃213.27885280-38-6[7]

Conclusion

This technical guide has outlined the two primary synthetic routes for obtaining tert-butyl (3-hydroxycyclohexyl)carbamate, focusing on the key intermediates, 3-aminocyclohexanol and tert-butyl (3-oxocyclohexyl)carbamate. The provided experimental protocols, adapted from established procedures, offer a solid foundation for the synthesis of this important pharmaceutical building block. The choice between the two routes will likely be dictated by factors such as starting material availability, cost, and desired stereochemical outcome. The data presented herein should enable researchers and professionals in drug development to effectively plan and execute the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate for their research and development needs.

References

Methodological & Application

Application Notes and Protocols for the Boc Protection of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed experimental protocol for the selective N-Boc protection of 3-aminocyclohexanol, a valuable bifunctional building block. The presence of both an amino and a hydroxyl group requires a chemoselective protection strategy. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-protection can be achieved under standard conditions without significant formation of the O-protected or di-protected byproducts.

Signaling Pathway and Reaction Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (3-Aminocyclohexanol) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (tert-butyl (3-hydroxycyclohexyl)carbamate) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Simplified reaction mechanism for the Boc protection of an amine.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of cyclic amino alcohols.

Materials and Reagents:

  • 3-Aminocyclohexanol (cis/trans mixture or specific isomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction and chromatography

  • Hexane for chromatography

  • Silica gel (for column chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-aminocyclohexanol (1.0 equiv). Dissolve the amino alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Boc Anhydride Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation

ParameterValue
Reactants
3-Aminocyclohexanol1.0 equiv
Di-tert-butyl dicarbonate1.1 equiv
Triethylamine1.2 equiv
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Product
Product Nametert-butyl (3-hydroxycyclohexyl)carbamate
AppearanceWhite to off-white solid
Expected Yield85-95%
Characterization Data (Exemplary)
¹H NMR (CDCl₃, 400 MHz) δ~4.5 (br s, 1H, NH), ~3.6 (m, 1H, CH-OH), ~3.4 (m, 1H, CH-NH), 1.2-2.0 (m, 8H, cyclohexyl-CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ~155.5 (C=O), ~79.2 (C(CH₃)₃), ~67-70 (CH-OH), ~49-52 (CH-NH), ~20-35 (cyclohexyl-CH₂)
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₁₁H₂₁NO₃: 216.15; [M+Na]⁺ calculated: 238.14

Note: Specific NMR shifts will vary depending on the cis/trans stereochemistry of the 3-aminocyclohexanol used.

Experimental Workflow

experimental_workflow Start Dissolve 3-Aminocyclohexanol and TEA in DCM Add_Boc Cool to 0°C and add (Boc)₂O Start->Add_Boc React Stir at Room Temperature for 12-24h Add_Boc->React Monitor Monitor by TLC React->Monitor Workup Quench with NaHCO₃ and Extract with DCM Monitor->Workup Reaction Complete Purify Wash, Dry, and Concentrate Workup->Purify Chromatography Purify by Flash Column Chromatography Purify->Chromatography End Characterize Pure Product (NMR, MS) Chromatography->End

Caption: General experimental workflow for the Boc protection of 3-aminocyclohexanol.

Application Notes and Protocols for Tert-butyl (3-hydroxycyclohexyl)carbamate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of targeted drug delivery and protein degradation has seen a paradigm shift with the advent of technologies like Proteolysis Targeting Chimeras (PROTACs). The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. Tert-butyl (3-hydroxycyclohexyl)carbamate serves as a versatile building block for the synthesis of such linkers, offering a semi-rigid cyclic scaffold that can appropriately orient the two ends of a bifunctional molecule.

The cyclohexane ring provides conformational rigidity, which can be advantageous in pre-organizing the binding moieties for optimal interaction with their respective proteins, potentially leading to enhanced cooperativity in the ternary complex. The carbamate functional group is a stable and common motif in linker chemistry. The tert-butyl protecting group on the carbamate allows for selective deprotection under acidic conditions to reveal a primary or secondary amine, which can then be coupled to a warhead or an E3 ligase ligand. The hydroxyl group on the cyclohexane ring provides a convenient handle for conjugation to the other half of the bifunctional molecule, typically through ether or ester linkages.

The stereochemistry of the 3-hydroxycyclohexyl moiety can also be explored to fine-tune the spatial relationship between the connected ligands, which is a key aspect of optimizing PROTAC performance. The relative cis/trans orientation of the hydroxyl and carbamate groups will dictate the exit vectors from the cyclohexane core, influencing the overall topology of the resulting drug molecule.

While specific quantitative data for PROTACs incorporating a tert-butyl (3-hydroxycyclohexyl)carbamate linker are not extensively reported in publicly available literature, the principles of PROTAC design and optimization suggest that this linker would be a valuable component in the medicinal chemist's toolbox for the development of novel protein degraders. The following sections provide illustrative data and protocols for its application.

Illustrative Quantitative Data for a Hypothetical PROTAC

The following table summarizes hypothetical data for a series of PROTACs targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase, using linkers derived from tert-butyl (3-hydroxycyclohexyl)carbamate. This data illustrates the type of structure-activity relationship (SAR) that could be explored.

PROTAC IDLinker StructureKOI Binding Affinity (IC50, nM)CRBN Binding Affinity (IC50, nM)Ternary Complex Formation (Kd, nM)KOI Degradation (DC50, nM)Cell Viability (GI50, nM)
PROTAC-Acis-(1R,3S) isomer15250502545
PROTAC-Btrans-(1R,3R) isomer18240351530
PROTAC-CLinear Alkyl Carbamate202608075100

This data is illustrative and intended to demonstrate the application of the linker in a hypothetical drug design context.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Precursor using Tert-butyl (3-hydroxycyclohexyl)carbamate

This protocol describes a general method for coupling the tert-butyl (3-hydroxycyclohexyl)carbamate linker to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

  • Tert-butyl (3-hydroxycyclohexyl)carbamate

  • Pomalidomide-linker acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of pomalidomide-linker acid (1.0 eq) in anhydrous DCM, add tert-butyl (3-hydroxycyclohexyl)carbamate (1.2 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected PROTAC precursor.

Protocol 2: Deprotection and Final PROTAC Synthesis

This protocol outlines the removal of the Boc protecting group and subsequent coupling to a protein of interest (POI) ligand.

Materials:

  • Boc-protected PROTAC precursor from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a suitable reactive handle (e.g., a carboxylic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Preparative reverse-phase HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected PROTAC precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the crude amine salt. This is typically used in the next step without further purification.

  • Final Coupling:

    • Dissolve the crude amine salt (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to neutralize the amine salt.

    • Add PyBOP (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 3: Western Blot Analysis for Target Protein Degradation

This protocol describes a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a primary antibody for the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead TernaryComplex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation POI Degradation Proteasome->Degradation Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker tert-Butyl (3-hydroxycyclohexyl)carbamate Step1 Esterification (Protocol 1) Linker->Step1 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Step1 POI_Ligand POI Ligand (with COOH) Step3 Amide Coupling (Protocol 2) POI_Ligand->Step3 Precursor Boc-Protected PROTAC Precursor Step1->Precursor Step2 Boc Deprotection (Protocol 2) Precursor->Step2 Amine_Intermediate Amine Intermediate Step2->Amine_Intermediate Amine_Intermediate->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Western_Blot_Workflow cluster_wb Western Blot for Protein Degradation Cell_Culture Cell Seeding & Adherence Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Band Quantification & Analysis Detection->Analysis

Application Notes and Protocols: N-Boc-3-aminocyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-3-aminocyclohexanol in Drug Discovery

N-Boc-3-aminocyclohexanol is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapies. The presence of a Boc-protected amine and a hydroxyl group on a cyclohexane scaffold provides a versatile platform for introducing molecular complexity and optimizing pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclohexane ring offers a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the protected amine and hydroxyl functionalities allow for sequential and regioselective chemical modifications.

One of the most significant applications of N-Boc-3-aminocyclohexanol is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1] By inhibiting BTK, the proliferation and survival of malignant B-cells can be effectively halted.

Application Highlight: Synthesis of Orelabrutinib, a Potent BTK Inhibitor

A prominent example of the application of N-Boc-3-aminocyclohexanol is in the synthesis of Orelabrutinib (ICP-022), a potent and selective irreversible BTK inhibitor. Orelabrutinib has been approved for the treatment of certain B-cell lymphomas.[1] The N-Boc-3-aminocyclohexanol moiety is incorporated into the final structure of Orelabrutinib and plays a critical role in its binding to the BTK enzyme.

The synthesis of Orelabrutinib and its derivatives often involves the coupling of the N-Boc-3-aminocyclohexanol intermediate with a heterocyclic core, typically a pyrazole-containing scaffold. This is a critical step that establishes a key carbon-nitrogen bond in the final drug molecule.

Experimental Protocols

The following protocols are representative examples of how N-Boc-3-aminocyclohexanol can be utilized in the synthesis of advanced intermediates for BTK inhibitors.

Protocol 1: Synthesis of Boc-protected Amines (General Procedure)

This protocol outlines a general method for the Boc protection of aminocyclohexanol, which is a prerequisite for subsequent coupling reactions.

Reaction Scheme:

Materials:

  • (cis/trans)-3-Aminocyclohexanol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (cis/trans)-3-Aminocyclohexanol hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc-3-aminocyclohexanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Representative N-Arylation of N-Boc-3-aminocyclohexanol via Buchwald-Hartwig Amination

This protocol describes a plausible method for the coupling of N-Boc-3-aminocyclohexanol with an aryl halide, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • N-Boc-3-aminocyclohexanol (1.2 eq)

  • Aryl halide (e.g., 2-chloro-3-cyanopyridine) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, N-Boc-3-aminocyclohexanol, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a key intermediate for a BTK inhibitor.

StepReactantsProductYield (%)Purity (%)Analytical Method
Boc Protection 3-Aminocyclohexanol, (Boc)₂ON-Boc-3-aminocyclohexanol85-95>98¹H NMR, LC-MS
N-Arylation N-Boc-3-aminocyclohexanol, 2-chloro-3-cyanopyridinetert-butyl (3-((3-cyanopyridin-2-yl)amino)cyclohexyl)carbamate70-85>97¹H NMR, ¹³C NMR, LC-MS

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Orelabrutinib, synthesized using an N-Boc-3-aminocyclohexanol derivative, targets and irreversibly inhibits BTK. This disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[1][2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB PKC->NFkB Activation Cascade Orelabrutinib Orelabrutinib Orelabrutinib->BTK Irreversible Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: BTK Signaling Pathway Inhibition by Orelabrutinib.

Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

The following diagram illustrates a typical workflow for the synthesis of a key intermediate for a BTK inhibitor using N-Boc-3-aminocyclohexanol.

Experimental_Workflow Start Start: N-Boc-3-aminocyclohexanol & Aryl Halide Reaction Buchwald-Hartwig Cross-Coupling Reaction Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (¹H NMR, ¹³C NMR, MS) Purification->Analysis Product Product: N-Aryl-N-Boc-3-aminocyclohexanol Intermediate Analysis->Product

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC is composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2][3] The linker is a critical component that governs the physicochemical properties of the PROTAC and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5] This document provides a detailed, step-by-step guide for the synthesis of PROTACs utilizing tert-butyl (3-hydroxycyclohexyl)carbamate as a key building block for the linker. This versatile reagent allows for the introduction of a flexible and conformationally constrained cyclohexyl moiety within the linker, which can be advantageous for optimizing ternary complex formation. The protocols described herein are intended to be adaptable for the conjugation of various E3 ligase ligands (e.g., for VHL or Cereblon) and POI ligands.

Principle of PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of more target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Releases Ternary->E3 Releases Ub_POI Ubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Targets for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades Synthesis_Workflow cluster_synthesis General PROTAC Synthesis Workflow start tert-butyl (3-hydroxycyclohexyl)carbamate step1 Step 1: Activation of Hydroxyl Group start->step1 activated_linker Activated Linker Intermediate step1->activated_linker step2 Step 2: Conjugation to Ligand 1 (E3 or POI Ligand) activated_linker->step2 ligand1_linker Ligand 1-Linker-Boc step2->ligand1_linker step3 Step 3: Boc Deprotection ligand1_linker->step3 ligand1_linker_amine Ligand 1-Linker-Amine step3->ligand1_linker_amine step4 Step 4: Conjugation to Ligand 2 (POI or E3 Ligand) ligand1_linker_amine->step4 final_protac Final PROTAC step4->final_protac

References

Application Notes: Tert-butyl (3-hydroxycyclohexyl)carbamate in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex molecular architectures for central nervous system (CNS) drug discovery. Its inherent structural features—a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive hydroxyl group on a cyclohexane scaffold—provide a valuable platform for chemical modification and the introduction of pharmacophoric elements necessary for targeting various CNS receptors and enzymes. This document outlines the role of tert-butyl (3-hydroxycyclohexyl)carbamate as a key intermediate, provides protocols for its utilization in synthetic chemistry, and discusses its application in the development of novel CNS drug candidates.

The cyclohexane ring offers a three-dimensional scaffold that can mimic the topology of endogenous ligands, while the Boc-protected amine and the hydroxyl group allow for sequential and controlled chemical transformations. This enables the construction of diverse chemical libraries for screening against CNS targets implicated in neurodegenerative diseases, psychiatric disorders, and pain management.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (3-hydroxycyclohexyl)carbamate is presented in Table 1. These properties are essential for its handling, reaction setup, and for computational modeling in drug design.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Application as a Synthetic Intermediate: Mitofusin Activators

One of the notable applications of tert-butyl (3-hydroxycyclohexyl)carbamate is in the synthesis of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators. These compounds are being investigated for their potential in treating neurodegenerative diseases by promoting mitochondrial fusion. The general synthetic scheme involves the utilization of the amine functionality of the deprotected 3-aminocyclohexanol (derived from tert-butyl (3-hydroxycyclohexyl)carbamate) for amide bond formation.

Logical Workflow for Synthesis of a Mitofusin Activator

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product A tert-butyl (3-hydroxycyclohexyl)carbamate C Boc Deprotection A->C Acidic Conditions (e.g., TFA) B Carboxylic Acid Derivative D Amide Coupling B->D Coupling Agents (e.g., HATU, Et3N) C->D Intermediate: 3-Aminocyclohexanol E Mitofusin Activator D->E

Caption: Synthetic workflow for a mitofusin activator.

Experimental Protocols

Protocol 1: Boc Deprotection of tert-butyl (3-hydroxycyclohexyl)carbamate

Objective: To remove the Boc protecting group to yield 3-aminocyclohexanol.

Materials:

  • tert-butyl (3-hydroxycyclohexyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve tert-butyl (3-hydroxycyclohexyl)carbamate in DCM in a round bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminocyclohexanol.

Protocol 2: Amide Coupling to Synthesize a Phenyl-[hydroxycyclohexyl] Cycloalkyl-carboxamide

Objective: To couple 3-aminocyclohexanol with a carboxylic acid derivative to form the final mitofusin activator.

Materials:

  • 3-Aminocyclohexanol (from Protocol 1)

  • A suitable carboxylic acid (e.g., 5-phenylpentanoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • In a round bottom flask, dissolve the carboxylic acid, 3-aminocyclohexanol, and HATU in THF.

  • Add Et₃N to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide.[2]

Quantitative Data

While specific quantitative data for tert-butyl (3-hydroxycyclohexyl)carbamate as a standalone CNS active agent is not available due to its role as a building block, the resulting compounds have been evaluated. Table 2 summarizes the pharmacokinetic data for a lead mitofusin activator compound (Compound 5) synthesized using a derivative of the title compound.

ParameterValueSpeciesAdministrationReference
t₁/₂ (plasma) Longer than lead compound 2Mouse10 mg/kg IV[2]
t₁/₂ (brain) Longer than lead compound 2Mouse10 mg/kg IV[2]

Signaling Pathway

The synthesized mitofusin activators are designed to modulate mitochondrial dynamics, a key pathway implicated in neuronal health and neurodegenerative diseases.

G cluster_pathway Mitochondrial Dynamics Pathway A Mitofusin Activator (derived from tert-butyl (3-hydroxycyclohexyl)carbamate) B Mitofusin Proteins (MFN1/MFN2) A->B Activates C Mitochondrial Fusion B->C Promotes D Improved Mitochondrial Function C->D E Enhanced Neuronal Survival D->E F Therapeutic Effect in Neurodegenerative Disease E->F

Caption: Proposed signaling pathway for mitofusin activators.

Conclusion

Tert-butyl (3-hydroxycyclohexyl)carbamate is a valuable and versatile building block in the medicinal chemist's toolbox for the development of novel CNS therapeutics. Its utility is demonstrated in the synthesis of potent mitofusin activators with potential applications in neurodegenerative disorders. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in their own CNS drug discovery programs. Further exploration of derivatives of this scaffold may lead to the discovery of new chemical entities with improved efficacy and pharmacokinetic profiles for a range of CNS targets.

References

Application Notes: Solid-Phase Synthesis Utilizing a tert-Butyl (3-hydroxycyclohexyl)carbamate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of small molecules, a critical component of modern drug discovery. The use of rigid, three-dimensional scaffolds is of particular interest as it allows for the precise spatial presentation of chemical diversity, potentially leading to compounds with improved pharmacological properties. tert-Butyl (3-hydroxycyclohexyl)carbamate is a versatile building block for solid-phase synthesis, offering a conformationally constrained cyclohexane core. This scaffold can be readily immobilized on a solid support via its secondary hydroxyl group. Subsequent removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group reveals a secondary amine, which serves as a key diversification point for the attachment of various building blocks.

The resulting library of substituted aminocyclohexanol derivatives can be explored for a wide range of biological activities. The stereochemistry of the 1,3-disubstituted cyclohexane core can be used to generate stereochemically diverse libraries, which is crucial for optimizing interactions with chiral biological targets.

Key Applications

  • Combinatorial Library Synthesis: The straightforward immobilization and diversification of the scaffold make it an ideal candidate for the parallel synthesis of compound libraries for high-throughput screening.

  • Peptidomimetic Design: The cyclohexane ring can serve as a rigid scaffold to mimic peptide secondary structures, such as β-turns, leading to more stable and bioavailable drug candidates.

  • Fragment-Based Drug Discovery: The core scaffold can be elaborated with a variety of small chemical fragments to probe the binding pockets of target proteins.

Choice of Solid Support

The selection of the solid support is critical for the successful implementation of this synthetic strategy. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for the immobilization of the alcohol moiety. Its key advantages include:

  • Mild Immobilization Conditions: Alcohols can be attached under relatively mild, base-catalyzed conditions.

  • Steric Hindrance: The bulky trityl group can help to prevent side reactions.

  • Acid-Labile Cleavage: The final compounds can be cleaved from the 2-CTC resin under very mild acidic conditions, which preserves many acid-sensitive functional groups in the final products. For more robust compounds, the Wang resin is another viable option, though it requires stronger acidic conditions for cleavage.

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of a small molecule library based on the tert-butyl (3-hydroxycyclohexyl)carbamate scaffold.

Protocol 1: Immobilization of tert-Butyl (3-hydroxycyclohexyl)carbamate on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the scaffold to the solid support via an ether linkage.

Materials

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.6 mmol/g loading)

  • tert-Butyl (3-hydroxycyclohexyl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel

Procedure

  • Resin Swelling: Place the 2-CTC resin (1 g, 1.6 mmol) in a reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.

  • Reagent Solution Preparation: In a separate flask, dissolve tert-butyl (3-hydroxycyclohexyl)carbamate (2.4 mmol, 1.5 eq.) in anhydrous DCM (15 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the solution of the carbamate to the resin, followed by the addition of DIPEA (4.8 mmol, 3 eq.).

  • Agitation: Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (2 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the scaffold can be determined gravimetrically or by a cleavage/analysis of a small sample.

Table 1: Summary of Immobilization Conditions

ParameterValue
Resin2-Chlorotrityl chloride
Scaffoldtert-Butyl (3-hydroxycyclohexyl)carbamate
Equivalents of Scaffold1.5 eq.
BaseN,N-Diisopropylethylamine (DIPEA)
Equivalents of Base3.0 eq.
SolventAnhydrous Dichloromethane (DCM)
Reaction Time4 hours
Capping AgentMethanol (MeOH)
Protocol 2: Boc-Deprotection of the Resin-Bound Scaffold

This protocol details the removal of the Boc protecting group to expose the secondary amine.

Materials

  • Resin-bound tert-butyl (3-hydroxycyclohexyl)carbamate

  • 20% Trifluoroacetic acid (TFA) in DCM (v/v)

  • DCM

  • 10% DIPEA in DMF (v/v)

  • DMF

Procedure

  • Resin Swelling: Swell the resin in DCM (10 mL) for 20 minutes.

  • Deprotection: Drain the DCM and add the 20% TFA in DCM solution (10 mL). Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 15 mL).

  • Neutralization: To neutralize the resulting trifluoroacetate salt, wash the resin with 10% DIPEA in DMF (2 x 15 mL).

  • Final Washing: Wash the resin sequentially with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Kaiser Test: A qualitative Kaiser test can be performed on a few beads of the resin to confirm the presence of the free primary amine (a positive test results in a blue color).

Table 2: Boc-Deprotection Conditions

ParameterValue
Deprotection Reagent20% Trifluoroacetic acid (TFA) in DCM
Reaction Time30 minutes
Neutralization Reagent10% DIPEA in DMF
SolventsDCM, DMF
Protocol 3: Diversification via Acylation of the Resin-Bound Amine

This protocol describes the coupling of a carboxylic acid to the free amine on the solid support.

Materials

  • Resin-bound (3-aminocyclohexyl)oxy-trityl resin

  • Carboxylic acid of choice (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure

  • Resin Swelling: Swell the deprotected resin in anhydrous DMF (10 mL) for 20 minutes.

  • Activation Solution: In a separate vial, dissolve the carboxylic acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in anhydrous DMF (5 mL). Allow the solution to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the activation solution. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Kaiser Test: A Kaiser test should be performed to confirm the completion of the coupling reaction (a negative test results in a yellow/colorless beads). If the test is positive, the coupling step can be repeated.

  • Drying: Dry the resin under high vacuum.

Table 3: Acylation Conditions

ParameterValue
Coupling ReagentHATU
Equivalents of Carboxylic Acid3.0 eq.
Equivalents of Coupling Reagent2.9 eq.
BaseDIPEA
Equivalents of Base6.0 eq.
SolventAnhydrous DMF
Reaction Time2 hours
Protocol 4: Cleavage of the Final Compound from the 2-CTC Resin

This protocol describes the release of the final product from the solid support.

Materials

  • Resin-bound final product

  • Cleavage Cocktail: 1% TFA in DCM (v/v)

  • DCM

  • Cold diethyl ether

Procedure

  • Resin Preparation: Ensure the resin is dry before proceeding with cleavage.

  • Cleavage: Suspend the resin in the 1% TFA in DCM cleavage cocktail (10 mL). Agitate gently at room temperature for 30 minutes.

  • Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the solvent.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude product.

  • Isolation: Collect the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.

  • Purification: The crude product can be further purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: Cleavage Conditions

ParameterValue
Cleavage Reagent1% Trifluoroacetic acid (TFA) in DCM
Reaction Time30 minutes
Precipitation SolventCold diethyl ether
PurificationRP-HPLC (if required)

Visualizations

Solid_Phase_Synthesis_Workflow start tert-Butyl (3-hydroxycyclohexyl)carbamate immobilization Immobilization (Protocol 1) start->immobilization resin 2-Chlorotrityl Chloride Resin resin->immobilization resin_scaffold Resin-Bound Scaffold immobilization->resin_scaffold deprotection Boc-Deprotection (Protocol 2) resin_scaffold->deprotection resin_amine Resin-Bound Amine deprotection->resin_amine diversification Diversification (Protocol 3) resin_amine->diversification building_block R-COOH building_block->diversification resin_product Resin-Bound Product diversification->resin_product cleavage Cleavage (Protocol 4) resin_product->cleavage final_product Final Product cleavage->final_product purification Purification (RP-HPLC) final_product->purification library Compound Library purification->library

Caption: Workflow for solid-phase synthesis using a cyclohexyl scaffold.

Logical_Relationships scaffold Scaffold Selection (tert-Butyl (3-hydroxycyclohexyl)carbamate) immobilization Step 1: Immobilization (Ether Linkage) scaffold->immobilization resin_choice Resin Choice (2-CTC Resin) resin_choice->immobilization synthesis_strategy Solid-Phase Synthesis Strategy synthesis_strategy->scaffold synthesis_strategy->resin_choice deprotection Step 2: Deprotection (Expose Amine) immobilization->deprotection diversification Step 3: Diversification (Acylation, etc.) deprotection->diversification cleavage Step 4: Cleavage (Release Product) diversification->cleavage outcome Outcome: Diverse Compound Library cleavage->outcome

Caption: Logical steps in the solid-phase synthesis strategy.

Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in the development of various therapeutic agents. The protocols described herein are designed for large-scale production suitable for preclinical studies, focusing on process efficiency, product purity, and scalability.

Introduction

tert-Butyl (3-hydroxycyclohexyl)carbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other pharmacologically active molecules. The presence of both a protected amine and a hydroxyl group on a cyclohexane scaffold allows for diverse chemical modifications. This document outlines a robust two-step synthetic route, commencing with the reduction of a commercially available aminoketone precursor to yield 3-aminocyclohexanol, followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Overall Synthetic Pathway

The synthesis proceeds in two key stages:

  • Reduction of 3-aminocyclohexan-1-one to 3-aminocyclohexanol: This step can be achieved through various reduction methods. Herein, we detail a catalytic hydrogenation approach, which is amenable to large-scale production and yields a mixture of cis and trans isomers.

  • N-Boc Protection of 3-aminocyclohexanol: The resulting 3-aminocyclohexanol is then reacted with di-tert-butyl dicarbonate to afford the desired tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation

Table 1: Summary of Reactants and Stoichiometry for the Synthesis of 3-aminocyclohexanol (1 kg Scale)
ReactantMolecular Weight ( g/mol )MolesMass (kg)Volume (L)Role
3-Aminocyclohexan-1-one HCl149.616.681.00-Starting Material
Methanol32.04--10.0Solvent
Raney Nickel--0.10-Catalyst
Hydrogen (H₂)2.02---Reducing Agent
Sodium Methoxide (30% in MeOH)54.02--As neededBase
Table 2: Process Parameters for the Synthesis of 3-aminocyclohexanol
ParameterValue
Reaction Temperature25-30 °C
Hydrogen Pressure50 psi
Reaction Time12-18 hours
Stirring Speed300 RPM
Table 3: Summary of Reactants and Stoichiometry for the Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate (1 kg Scale of 3-aminocyclohexanol)
ReactantMolecular Weight ( g/mol )MolesMass (kg)Volume (L)Role
3-Aminocyclohexanol115.178.681.00-Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.259.111.99-Protecting Agent
Dichloromethane (DCM)84.93--10.0Solvent
Triethylamine (Et₃N)101.199.550.971.33Base
Table 4: Process Parameters and Expected Outcome for the Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate
ParameterValue
Reaction Temperature0-25 °C
Reaction Time4-6 hours
Expected Yield
Crude Product85-95%
Purified Product80-90%
Expected Purity (by HPLC)
Crude Product>90%
Purified Product>98%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-aminocyclohexanol

This protocol details the catalytic hydrogenation of 3-aminocyclohexan-1-one hydrochloride.

Materials:

  • 3-Aminocyclohexan-1-one hydrochloride (1.00 kg, 6.68 mol)

  • Methanol (10.0 L)

  • Raney Nickel (slurry in water, 0.10 kg)

  • Hydrogen gas

  • Sodium Methoxide (30% solution in methanol)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • 15 L hydrogenation reactor

  • Mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charging the Reactor: To a 15 L hydrogenation reactor, add methanol (8.0 L).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel catalyst (0.10 kg).

  • Substrate Addition: Add 3-aminocyclohexan-1-one hydrochloride (1.00 kg, 6.68 mol) to the reactor.

  • Neutralization: Slowly add a 30% solution of sodium methoxide in methanol to adjust the pH of the mixture to 8-9.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Stir the mixture at 300 RPM at a temperature of 25-30 °C. Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol (2.0 L).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3-aminocyclohexanol as a viscous oil (mixture of cis and trans isomers). The crude product can be used directly in the next step.

Protocol 2: Large-Scale Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate

This protocol describes the N-Boc protection of 3-aminocyclohexanol.

Materials:

  • 3-Aminocyclohexanol (1.00 kg, 8.68 mol, from Protocol 1)

  • Dichloromethane (DCM) (10.0 L)

  • Triethylamine (0.97 kg, 1.33 L, 9.55 mol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.99 kg, 9.11 mol)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether (MTBE)

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer and a dropping funnel

  • Separatory funnel (20 L)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor, dissolve 3-aminocyclohexanol (1.00 kg, 8.68 mol) in dichloromethane (8.0 L).

  • Base Addition: Add triethylamine (0.97 kg, 1.33 L, 9.55 mol) to the solution and cool the mixture to 0-5 °C using a chiller.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.99 kg, 9.11 mol) in dichloromethane (2.0 L) and add it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Washing:

    • Cool the reaction mixture to 10-15 °C and slowly add 1 M hydrochloric acid solution (5.0 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5.0 L) and brine (5.0 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or a thick oil.

  • Purification:

    • Slurry the crude product in methyl tert-butyl ether (MTBE) (5.0 L) and stir for 1 hour at room temperature.

    • Filter the solid, wash with cold MTBE (2 x 1.0 L), and dry under vacuum at 40 °C to yield tert-butyl (3-hydroxycyclohexyl)carbamate as a white to off-white solid.

Visualizations

Overall Synthetic Workflow

G cluster_step1 Step 1: Synthesis of 3-aminocyclohexanol cluster_step2 Step 2: N-Boc Protection A 3-Aminocyclohexan-1-one HCl B Hydrogenation (Raney Ni, H2, MeOH) A->B C 3-Aminocyclohexanol B->C D 3-Aminocyclohexanol E Boc Protection (Boc)2O, Et3N, DCM D->E F tert-butyl (3-hydroxycyclohexyl)carbamate E->F

Caption: Overall workflow for the two-step synthesis.

Logical Flow of the N-Boc Protection and Work-up

G Start Start: 3-Aminocyclohexanol in DCM Reaction Add Et3N and (Boc)2O (0-25 °C, 4-6 h) Start->Reaction Quench Quench with 1M HCl Reaction->Quench Wash1 Wash with NaHCO3 (aq) Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with Na2SO4 Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by MTBE Slurry Concentrate->Purify Product Final Product Purify->Product

Caption: Logical flow of the N-Boc protection step.

Application Notes: Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing a tert-butyl (3-hydroxycyclohexyl)carbamate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1] DPP-4 is an enzyme involved in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating insulin secretion. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin release and improved glycemic control. The development of novel DPP-4 inhibitors, often referred to as "gliptins," continues to be a significant focus in medicinal chemistry.[2] This document outlines the application of tert-butyl (3-hydroxycyclohexyl)carbamate as a versatile starting material for the synthesis of new DPP-4 inhibitors. The carbamate moiety serves as a protective group for the amine, which is essential for subsequent coupling reactions, while the cyclohexyl scaffold provides a rigid core for building molecules with specific three-dimensional conformations to interact with the enzyme's active site.

Rationale for Use

The structural motif of aminocyclohexanol, protected as a tert-butyl carbamate, is a valuable building block in the synthesis of various enzyme inhibitors. The hydroxyl group offers a reactive handle for further functionalization or can be involved in hydrogen bonding interactions within the enzyme's active site. The Boc-protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions, making it ideal for multi-step syntheses.

Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that cleaves Xaa-proline or Xaa-alanine dipeptides from the N-terminus of polypeptides. Its inhibition is a validated strategy for the treatment of type 2 diabetes. The active site of DPP-4 has distinct sub-pockets, and the design of inhibitors often focuses on molecules that can form key interactions with amino acid residues in these pockets.

Signaling Pathway of DPP-4 in Glucose Homeostasis

The signaling pathway involving DPP-4 is central to glucose metabolism. The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is inactivated by Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., synthesized compound) DPP4_Inhibitor->DPP4 inhibits

Figure 1: DPP-4 Signaling Pathway in Glucose Homeostasis.

Experimental Protocols

The following protocols describe a representative synthesis of a potential DPP-4 inhibitor starting from tert-butyl (3-hydroxycyclohexyl)carbamate. The synthesis involves an initial etherification of the hydroxyl group followed by deprotection of the Boc group and subsequent amide coupling with a heterocyclic carboxylic acid, a common moiety in many DPP-4 inhibitors.

Protocol 1: O-Alkylation of tert-butyl (3-hydroxycyclohexyl)carbamate

This protocol describes the etherification of the hydroxyl group on the cyclohexyl ring.

Materials:

  • tert-butyl (3-hydroxycyclohexyl)carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • An appropriate alkyl halide (e.g., 2-(bromomethyl)benzonitrile)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl (3-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the O-alkylated intermediate.

Protocol 2: Boc-Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to free the amine for the subsequent coupling reaction.

Materials:

  • O-alkylated intermediate from Protocol 1

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the O-alkylated intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, add diethyl ether to precipitate the amine hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine salt.

Protocol 3: Amide Coupling

This protocol describes the coupling of the deprotected amine with a heterocyclic carboxylic acid using standard peptide coupling reagents.

Materials:

  • Deprotected amine hydrochloride salt from Protocol 2

  • A suitable heterocyclic carboxylic acid (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected amine hydrochloride salt (1.1 eq) and DIPEA (2.5 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final inhibitor.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of the DPP-4 inhibitor.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start tert-butyl (3-hydroxycyclohexyl)carbamate Step1 Protocol 1: O-Alkylation Start->Step1 Intermediate1 O-Alkylated Intermediate Step1->Intermediate1 Step2 Protocol 2: Boc-Deprotection Intermediate1->Step2 Intermediate2 Amine Hydrochloride Salt Step2->Intermediate2 Step3 Protocol 3: Amide Coupling Intermediate2->Step3 FinalProduct Final Inhibitor Step3->FinalProduct Purification Purification (HPLC) FinalProduct->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EnzymeAssay DPP-4 Inhibition Assay Purification->EnzymeAssay DataAnalysis IC50 Determination EnzymeAssay->DataAnalysis

Figure 2: General Experimental Workflow.

Data Presentation

The inhibitory activity of the synthesized compounds against DPP-4 would be determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation. Below is a table presenting hypothetical data for a series of synthesized inhibitors compared to a reference compound, Sitagliptin.

Compound IDR Group (from O-Alkylation)DPP-4 IC50 (nM)
Sitagliptin (Reference Compound)22 ± 2[2]
Inhibitor-1 2-cyanobenzyl94 ± 4[2]
Inhibitor-2 3-fluorobenzyl120 ± 8
Inhibitor-3 4-methoxybenzyl250 ± 15
Inhibitor-4 2-pyridylmethyl85 ± 6

Note: The IC50 values for Inhibitor-2, -3, and -4 are hypothetical and for illustrative purposes.

Conclusion

tert-butyl (3-hydroxycyclohexyl)carbamate is a highly valuable and versatile starting material for the synthesis of novel enzyme inhibitors, particularly for targets such as DPP-4. The protocols provided herein offer a general framework for the synthesis of potential drug candidates. The modular nature of the synthesis allows for the generation of a library of compounds by varying the alkylating agent and the carboxylic acid coupling partner, facilitating the exploration of structure-activity relationships and the optimization of inhibitory potency. Researchers in drug development can leverage this scaffold to create novel therapeutics for metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate.

Experimental Protocol: Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate

This protocol outlines the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate via the protection of the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Aminocyclohexanol (cis/trans mixture or specific isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Base (optional, recommended for hydrochloride salts): Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH)

  • Water (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography: Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM, approximately 10 mL per gram of starting material). If the starting material is a hydrochloride salt, add a suitable base (1.1 eq).

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and a gentle increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a base was used, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality of reagents: Boc₂O can degrade over time. The amine may be of low purity. 2. Inadequate reaction time: The reaction may be slower than anticipated. 3. Presence of moisture: Water can hydrolyze Boc₂O.1. Use fresh or properly stored Boc₂O. Ensure the purity of the 3-aminocyclohexanol. 2. Continue stirring and monitor by TLC for a longer duration. Gentle heating (to ~40°C) can be attempted, but may increase side reactions. 3. Use anhydrous solvents and ensure glassware is thoroughly dried.
Formation of a White Precipitate (other than product) 1. Formation of di-tert-butyl carbonate: A common byproduct of Boc₂O reactions. 2. Urea byproducts: Can form if the reaction is run at elevated temperatures or with certain catalysts.1. This is often removed during aqueous work-up and column chromatography. 2. Avoid high reaction temperatures. If using a catalyst like DMAP, consider running the reaction at 0°C.
Multiple Spots on TLC after Reaction 1. Incomplete reaction: Starting material remains. 2. Formation of di-Boc protected amine: The hydroxyl group can also be protected. 3. Formation of oxazolidinone: Intramolecular cyclization of the carbamate with the hydroxyl group.1. Add a small additional amount of Boc₂O and continue stirring. 2. Use a controlled amount of Boc₂O (closer to 1.05 eq). This impurity can often be separated by column chromatography. 3. This is more likely with strong bases or high temperatures. Use milder conditions.
Difficulty in Purification 1. Co-elution of impurities: The product and impurities may have similar polarities. 2. Product is an oil that is difficult to handle. 1. Optimize the eluent system for column chromatography. A shallow gradient can improve separation. 2. If the product is an oil, ensure all solvent is removed under high vacuum. The product may solidify upon standing or cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate?

A1: The most common impurities include:

  • Unreacted 3-aminocyclohexanol: Due to incomplete reaction.

  • Di-tert-butyl carbonate: A byproduct from the decomposition of Boc₂O.

  • N,O-bis-Boc-protected 3-aminocyclohexanol: Where both the amine and the alcohol are protected.

  • tert-Butanol: A byproduct of the reaction.

  • Urea derivatives: Can form from side reactions, especially at higher temperatures.

Q2: How can I avoid the formation of the N,O-bis-Boc-protected impurity?

A2: To minimize the formation of the di-protected product, you should:

  • Use a stoichiometric amount of Boc₂O (around 1.05 to 1.1 equivalents).

  • Add the Boc₂O slowly to the reaction mixture.

  • Run the reaction at room temperature or below.

Q3: Is a base necessary for this reaction?

A3: A base is generally not required if you are starting with the free amine of 3-aminocyclohexanol.[1] However, if your starting material is the hydrochloride salt of 3-aminocyclohexanol, a base (like triethylamine or sodium bicarbonate) is necessary to neutralize the acid and free the amine for reaction.

Q4: What is the best way to monitor the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexane). The product, being less polar than the starting amino alcohol, will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting amine, which will appear as a colored spot.

Q5: My product is a thick oil and not a solid. Is this normal?

A5: tert-Butyl (3-hydroxycyclohexyl)carbamate can be a low-melting solid or a thick, viscous oil at room temperature, depending on its purity and the specific isomer (cis/trans). If it is an oil, ensure all residual solvent has been removed under high vacuum.

Data Presentation

Table 1: Summary of Potential Impurities and Byproducts

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Notes on Removal
3-AminocyclohexanolC₆H₁₃NO115.18Unreacted starting materialWater soluble; can be removed with aqueous work-up. Separable by column chromatography.
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25Excess reagentDecomposes during aqueous work-up.
tert-ButanolC₄H₁₀O74.12Byproduct of reactionVolatile; removed during solvent evaporation.
N,O-bis-Boc-protected 3-aminocyclohexanolC₁₆H₂₉NO₅315.41Over-reaction with Boc₂OLess polar than the desired product; separable by column chromatography.
Di-tert-butyl carbonateC₉H₁₈O₅206.23Byproduct of Boc₂OCan be removed during work-up and chromatography.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow reagents 1. Mix 3-Aminocyclohexanol, Solvent, and optional Base add_boc 2. Add Di-tert-butyl dicarbonate reagents->add_boc react 3. Stir at Room Temperature add_boc->react monitor 4. Monitor by TLC react->monitor workup 5. Aqueous Work-up monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Pure tert-butyl (3-hydroxycyclohexyl)carbamate purify->product

Caption: A typical workflow for the synthesis and purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

Troubleshooting_Logic Troubleshooting Decision Tree start Problem with Synthesis low_yield Low Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots check_reagents Check Reagent Quality (Boc₂O, Amine) solution1 Use Fresh Reagents check_reagents->solution1 Solution check_conditions Review Reaction Conditions (Time, Temp, Solvent) solution2 Increase Reaction Time or Use Anhydrous Solvent check_conditions->solution2 Solution analyze_mixture Analyze Reaction Mixture (TLC, NMR) impurity_id Starting Material, Di-Boc, or Other? analyze_mixture->impurity_id Identify Spots low_yield->check_reagents Possible Cause low_yield->check_conditions Possible Cause multiple_spots->analyze_mixture Action solution3 Add more Boc₂O or Increase Reaction Time impurity_id->solution3 SM Present solution4 Optimize Stoichiometry and Temperature impurity_id->solution4 Di-Boc Present

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of tert-Butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tert-butyl (3-hydroxycyclohexyl)carbamate?

A1: The most prevalent method is the chemoselective N-acylation of 3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). This reaction, commonly known as Boc protection, is widely used for its efficiency and the stability of the resulting carbamate.[1][2]

Q2: What are the main challenges in this synthesis?

A2: The primary challenge is achieving high chemoselectivity. 3-Aminocyclohexanol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The desired reaction is the acylation of the more nucleophilic amino group.[1] However, side reactions such as O-acylation of the hydroxyl group and di-Boc protection of the amine can occur, leading to a lower yield of the desired product.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (3-aminocyclohexanol), you can observe the consumption of the starting material and the appearance of the product spot. A co-spot (a lane where both the starting material and reaction mixture are spotted) can help in distinguishing between the starting material and the product, especially if they have similar Rf values.[5]

Q4: What is a typical workup and purification procedure for this reaction?

A4: A standard workup involves quenching the reaction, followed by an extractive procedure to remove water-soluble byproducts. The crude product is then typically purified by silica gel column chromatography to isolate the tert-butyl (3-hydroxycyclohexyl)carbamate from any unreacted starting materials and side products.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.[5] - Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the amine.
Poor Reagent Quality - Di-tert-butyl dicarbonate: Use fresh or properly stored (Boc)₂O. It can be sensitive to moisture and heat. - Solvent: Use anhydrous solvents if the reaction conditions are non-aqueous to prevent hydrolysis of (Boc)₂O.
Suboptimal Reaction Temperature - The reaction is typically performed at room temperature.[8] If the reaction is sluggish, gentle heating (e.g., to 40°C) may increase the rate, but be cautious as higher temperatures can promote side reactions and decomposition of (Boc)₂O.[8]
Problem 2: Presence of Multiple Products (Low Selectivity)
Side Product Cause Troubleshooting Steps
O-acylated byproduct The hydroxyl group of 3-aminocyclohexanol has reacted with (Boc)₂O.- Solvent Choice: Using a biphasic system like dioxane/water or THF/water can enhance chemoselectivity for N-acylation.[4] - Base Selection: A mild base such as sodium bicarbonate is often preferred over strong organic bases like triethylamine or DMAP, which can sometimes promote O-acylation.[9]
Di-Boc protected amine The primary amine has been acylated twice.- Stoichiometry: Avoid a large excess of (Boc)₂O. Use close to a 1:1 molar ratio of the amine to the Boc anhydride. - Reaction Time: Monitor the reaction closely by TLC and stop it once the mono-Boc product is predominantly formed.
Unreacted Starting Material Incomplete reaction.Refer to "Problem 1: Low or No Yield".

Data Presentation: Optimizing Reaction Conditions

Solvent System Base Expected Yield Range Selectivity Notes
Dioxane/Water (1:1)NaHCO₃High (85-95%)Excellent N-selectivityA common and effective system for clean conversion.[4]
THF/Water (1:1)NaHCO₃High (80-90%)Good N-selectivityAnother effective biphasic system.
Dichloromethane (DCM)Triethylamine (Et₃N)Moderate to High (70-85%)Good N-selectivity, potential for O-acylationAnhydrous conditions. The organic base can sometimes lead to side products.
Acetonitrile (ACN)DMAP (catalytic)Moderate to High (75-90%)Good N-selectivity, risk of O-acylationDMAP is a more potent catalyst but may reduce selectivity.[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis using a Biphasic System

This protocol is optimized for high yield and chemoselectivity.

Materials:

  • 3-aminocyclohexanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is dissolved.

  • Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The product should have a higher Rf value than the starting amino alcohol.

  • Workup:

    • Once the reaction is complete, add ethyl acetate to the reaction mixture.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield tert-butyl (3-hydroxycyclohexyl)carbamate as a white solid or viscous oil.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 3-aminocyclohexanol in Dioxane/Water B 2. Add NaHCO₃ A->B C 3. Add (Boc)₂O B->C D 4. Stir at Room Temperature C->D E 5. Extractive Workup (Ethyl Acetate, Water, Brine) D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography (Silica Gel, Hexane/EtOAc) F->G H 8. Isolate Pure Product G->H

Caption: A streamlined workflow for the synthesis and purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

troubleshooting_logic Start Low Yield or Incomplete Reaction? Check_TLC Is starting material consumed on TLC? Start->Check_TLC Check_Reagents Check reagent quality (fresh (Boc)₂O, dry solvents) Start->Check_Reagents Yes Increase_Time Increase reaction time and/or add more (Boc)₂O Check_TLC->Increase_Time No Multiple_Spots Multiple spots on TLC? Check_TLC->Multiple_Spots Yes Increase_Time->Check_TLC Optimize_Selectivity Optimize for N-selectivity: - Use biphasic solvent system - Use mild base (NaHCO₃) Multiple_Spots->Optimize_Selectivity Yes Purify Purify by column chromatography Multiple_Spots->Purify No, single product Optimize_Selectivity->Purify

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Troubleshooting Incomplete Boc Protection of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) protection of secondary amines. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of a secondary amine is yielding low or no product. What are the primary causes?

Incomplete or failed Boc protection of secondary amines can be attributed to several factors, often exacerbated by the increased steric bulk compared to primary amines:

  • Low Nucleophilicity of the Amine: Secondary amines can be less nucleophilic than their primary counterparts due to steric hindrance or electronic effects. Aromatic secondary amines (anilines) are particularly weak nucleophiles.[1]

  • Steric Hindrance: The presence of bulky substituents on or near the nitrogen atom can significantly impede the approach of the Boc anhydride ((Boc)₂O), leading to a sluggish or incomplete reaction.[2]

  • Poor Solubility: If the secondary amine starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient. This is a common issue with zwitterionic compounds like amino acids.[1][3]

  • Inappropriate Base Selection: The choice and amount of base are critical. While not always required, a base is often used to neutralize the acidic byproduct and drive the reaction forward.[1][4] For sterically hindered secondary amines, a stronger, non-nucleophilic base may be necessary.

  • Hydrolysis of Boc Anhydride: In the presence of water, (Boc)₂O can hydrolyze, reducing its availability for the desired reaction. This is particularly relevant in aqueous solvent systems or if reagents are not anhydrous.[1]

  • Side Reactions: Competing reactions can consume starting material or the Boc anhydride. For instance, if other nucleophilic groups (like hydroxyls or thiols) are present, they may also react.[1]

Q2: How can I improve the yield of Boc protection for a sterically hindered secondary amine?

For challenging substrates, consider the following optimization strategies:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically hindered amines.[2][5]

  • Prolong Reaction Time: These reactions may simply require more time to reach completion, sometimes up to 48 hours.[2] Careful monitoring by TLC or LC-MS is recommended.

  • Use a More Effective Base: For hindered amines, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can be more effective than common bases like triethylamine (TEA). In some cases, deprotonating the amine with a very strong base like NaH or NaHMDS prior to adding the Boc anhydride can be beneficial.[2][]

  • Add a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for Boc protections, especially for less nucleophilic or sterically hindered amines.[1][7]

  • Optimize the Solvent: Switching to a different solvent can improve solubility and reaction rates. For example, methanol has been shown to accelerate the protection of aromatic amines.[2]

Q3: I am observing multiple products in my reaction mixture. What could be the cause?

The formation of multiple products can stem from:

  • Reaction with Other Functional Groups: If your substrate contains other nucleophilic functional groups, such as hydroxyls or primary amines, they may also be protected by the Boc group.[1]

  • Over-reaction is not a typical issue for secondary amines as they can only be mono-protected with a Boc group.

Q4: What is the best workup procedure for a Boc protection reaction?

A standard workup procedure involves:

  • Quenching: If excess (Boc)₂O is a concern, it can be quenched by adding a small amount of a primary amine, like N,N-dimethylethylenediamine, or simply by adding water.[1]

  • Solvent Removal: The organic solvent is typically removed under reduced pressure.[2]

  • Aqueous Workup: The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water or a mild aqueous acid (to remove the base) and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.[2]

  • Purification: If necessary, the product can be purified by column chromatography.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Boc protection of secondary amines.

G cluster_solutions Optimization Strategies cluster_monitoring Monitoring and Analysis start Incomplete Boc Protection of Secondary Amine check_amine Assess Amine Reactivity: - Sterically Hindered? - Low Nucleophilicity (e.g., Aromatic)? start->check_amine check_conditions Review Reaction Conditions: - Base appropriate? - Solvent providing solubility? - Sufficient reaction time/temperature? start->check_conditions check_reagents Verify Reagent Quality: - (Boc)₂O fresh? - Solvents anhydrous? start->check_reagents sol_hindered For Hindered/Weakly Nucleophilic Amines: - Add DMAP catalyst - Use a stronger, non-nucleophilic base (e.g., DBU) - Increase temperature - Prolong reaction time check_amine->sol_hindered sol_conditions Adjust Conditions: - Change solvent for better solubility (e.g., MeOH, THF, MeCN) - Increase equivalents of (Boc)₂O (1.1-1.5 eq) - Ensure appropriate base stoichiometry (1-1.5 eq) check_conditions->sol_conditions sol_reagents Use High-Quality Reagents: - Use fresh (Boc)₂O - Use anhydrous solvents check_reagents->sol_reagents monitor Monitor Reaction Progress by TLC or LC-MS sol_hindered->monitor sol_conditions->monitor sol_reagents->monitor analyze Analyze Outcome: - Desired product formed? - Starting material remains? - Side products observed? monitor->analyze end Successful Boc Protection analyze->end Yes re_evaluate Re-evaluate Strategy analyze->re_evaluate No re_evaluate->start

Caption: A decision workflow for troubleshooting incomplete Boc protection of secondary amines.

Quantitative Data Summary

The success of a Boc protection reaction is highly dependent on the specific substrate and reaction conditions. The following tables provide a summary of commonly used conditions.

Table 1: Common Reagents and Stoichiometry

ReagentEquivalentsPurpose
Secondary Amine1.0Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5Boc source[2][4]
Base (e.g., TEA, DIPEA, NaOH)1.0 - 1.5Acid scavenger[2][4]
Catalyst (e.g., DMAP)0.05 - 0.2Nucleophilic catalyst[1]

Table 2: Typical Solvents and Reaction Conditions

SolventTemperature (°C)Typical Reaction TimeNotes
Dichloromethane (DCM)Room Temperature1 - 12 hCommon general-purpose solvent.[4]
Tetrahydrofuran (THF)Room Temperature2 - 24 hGood for a wide range of substrates.[2]
Acetonitrile (MeCN)Room Temperature2 - 24 hAnother common polar aprotic solvent.[2]
Methanol (MeOH)Room Temperature1 - 6 hCan accelerate reactions, especially for aromatic amines.[2]
Dioxane/WaterRoom Temperature1 - 12 hUseful for substrates with some water solubility.[4]

Experimental Protocols

Protocol 1: Standard Boc Protection of a Secondary Amine

This protocol is a general procedure suitable for many secondary amines.

  • Dissolution: Dissolve the secondary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) to a concentration of 0.1-0.5 M.[1][4]

  • Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq), to the solution and stir.[4]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) to the stirring solution.[4]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[2]

Protocol 2: Boc Protection of a Sterically Hindered or Weakly Nucleophilic Secondary Amine

This protocol incorporates a catalyst for more challenging substrates.

  • Dissolution: Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Catalyst and Base Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50°C if the reaction is slow.[2][5] Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Reaction Mechanism

The following diagram illustrates the general mechanism for the Boc protection of a secondary amine.

G cluster_reactants cluster_intermediate cluster_products Amine R₂NH Intermediate R₂N⁺H-C(O)O-Boc      |     O⁻ Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R₂N-Boc Intermediate->ProtectedAmine Collapse & Deprotonation Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: General reaction mechanism for the Boc protection of a secondary amine.

The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[4] This forms a tetrahedral intermediate which then collapses. The collapse results in the formation of the N-Boc protected secondary amine, along with the byproducts tert-butanol and carbon dioxide.[4] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4] A base is often employed to facilitate the deprotonation step.[4]

References

Technical Support Center: Synthesis of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of Boc-protected amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc protection of amino alcohols?

A1: The most frequent side reactions include:

  • Over-protection (Di-Boc Formation): The initially formed mono-Boc-protected amine, which is still nucleophilic, can react with another molecule of di-tert-butyl dicarbonate (Boc₂O) to form a di-Boc-protected amine.[1]

  • O-Acylation: The hydroxyl group of the amino alcohol can be acylated by Boc₂O to form a tert-butyl carbonate. However, due to the higher nucleophilicity of the amine group, N-acylation is generally favored.[2]

  • Oxazolidinone Formation: In the case of α-amino alcohols, intramolecular cyclization can occur to form an oxazolidinone ring, particularly under certain conditions.[3][4]

  • Isocyanate and Urea Formation: Under thermal conditions or in the presence of certain catalysts, isocyanate intermediates can form, which may then react with another amine molecule to yield a urea byproduct.[5]

Q2: How can I selectively protect the amine group over the hydroxyl group?

A2: Selective N-protection is generally favored due to the higher nucleophilicity of amines compared to alcohols.[2] To enhance selectivity, consider the following:

  • Reaction Conditions: Perform the reaction at room temperature or below.

  • Base Selection: Use a mild base such as sodium bicarbonate.[1]

  • Aqueous Conditions: Conducting the reaction in water can promote chemoselective N-protection.[3]

Q3: My Boc protection reaction is sluggish or incomplete. What are the potential causes and solutions?

A3: Several factors can contribute to an incomplete reaction:

  • Insufficiently Nucleophilic Amine: Amines with electron-withdrawing groups may exhibit reduced reactivity. In such cases, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[1]

  • Poor Solubility: If the amino alcohol has poor solubility in the reaction solvent, consider using a solvent mixture, such as dioxane/water or THF/water, particularly for amino acids.[1]

  • Inadequate Base: The choice and amount of base are crucial. For weakly nucleophilic amines, a stronger base might be necessary.[1]

Q4: What is the mechanism of oxazolidinone formation from α-amino alcohols, and how can it be prevented?

A4: Oxazolidinone formation proceeds via an intramolecular cyclization of the initially formed N-Boc intermediate. This is more likely to occur under conditions that promote the activation of the hydroxyl group or the carbamate. To prevent this side reaction:

  • Control the Stoichiometry: Use a minimal excess of Boc₂O.

  • Solvent Choice: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been reported to suppress oxazolidinone formation.[3]

  • Catalyst-Free Conditions: Performing the reaction in water without a catalyst can also prevent this side reaction.[3]

Troubleshooting Guides

Problem 1: Significant Formation of Di-Boc Side Product

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the mass of the di-Boc protected product.

  • The isolated yield of the mono-Boc product is lower than expected, even with complete consumption of the starting material.

Possible Causes:

  • Excessive amount of Boc₂O used.

  • The mono-Boc product is sufficiently nucleophilic to react further.

  • Prolonged reaction time or elevated temperature.

Solutions:

Strategy Detailed Action Expected Outcome
Control Stoichiometry Use a slight excess of Boc₂O (1.05-1.1 equivalents).[1] Minimizes the availability of the protecting agent for a second reaction.
Slow Addition Add the Boc₂O solution dropwise to the reaction mixture.[1] Maintains a low concentration of Boc₂O, favoring the more nucleophilic starting amine.
Solvent Selection Use of protic solvents like methanol can enhance the rate of the primary amine protection.[1][6] Can allow for the use of lower equivalents of Boc₂O.

| Temperature Control | Maintain the reaction at room temperature or below. | Reduces the rate of the second, less favorable reaction. |

Problem 2: Presence of O-Acylated Byproduct

Symptoms:

  • Spectroscopic data (e.g., ¹H NMR, ¹³C NMR) indicates the presence of a tert-butyl carbonate group in addition to the N-Boc group.

  • Purification is complicated by a byproduct with similar polarity to the desired product.

Possible Causes:

  • Use of a strong base or catalyst that activates the hydroxyl group.

  • Elevated reaction temperatures.

Solutions:

Strategy Detailed Action Expected Outcome
Mild Reaction Conditions Use a weak base like NaHCO₃ and run the reaction at 0°C or room temperature.[7] Favors the more nucleophilic amine's reaction over the alcohol's.
Avoid Strong Catalysts Avoid using DMAP in large quantities if O-acylation is a significant issue. DMAP can catalyze both N- and O-acylation.

| Aqueous Workup | The O-Boc group can sometimes be hydrolyzed during aqueous workup.[7] | Selective removal of the O-Boc group. |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amino alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amino alcohol in DCM or THF.

  • Add triethylamine to the solution.

  • Slowly add a solution of Boc₂O in the same solvent to the stirred mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Boc Protection of L-Serine Methyl Ester

This protocol is adapted from a literature procedure.[8]

Materials:

  • L-Serine (31.7 g, 0.30 mol)

  • Di-tert-butyl dicarbonate (Boc₂O) (78.4 g, 0.36 mol)

  • 1 N Sodium hydroxide (620 mL)

  • Dioxane (280 mL)

  • 1 N Potassium bisulfate (620 mL)

  • Ethyl acetate

Procedure:

  • Dissolve L-serine in ice-cold 1 N sodium hydroxide.

  • Add a solution of Boc₂O in dioxane to the stirred solution at 5°C.

  • Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours.

  • Monitor the reaction completion by TLC.[8]

  • Concentrate the mixture to half its original volume by rotary evaporation.

  • Cool the mixture in an ice-water bath and acidify to pH 2-3 with 1 N potassium bisulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine.

  • The subsequent esterification can be carried out to obtain N-Boc-L-serine methyl ester.[8]

Visualizations

Side_Reactions AminoAlcohol Amino Alcohol (R-NH2, R'-OH) DesiredProduct N-Boc Amino Alcohol (R-NHBoc, R'-OH) AminoAlcohol->DesiredProduct + Boc₂O OBoc O-Boc Product AminoAlcohol->OBoc + Boc₂O (O-acylation) Boc2O Boc₂O DiBoc N,N-di-Boc Product DesiredProduct->DiBoc + Boc₂O (Over-protection) Oxazolidinone Oxazolidinone (for α-amino alcohols) DesiredProduct->Oxazolidinone Intramolecular Cyclization

Caption: Key side reactions in Boc-protection of amino alcohols.

Troubleshooting_Workflow Start Reaction Analysis (TLC, LC-MS) Problem Identify Primary Issue Start->Problem DiBoc Di-Boc Formation Problem->DiBoc High MW byproduct OBoc O-Acylation Problem->OBoc Isomeric byproduct Incomplete Incomplete Reaction Problem->Incomplete Starting material remains SolutionDiBoc Reduce Boc₂O Stoichiometry Slow Addition DiBoc->SolutionDiBoc SolutionOBoc Use Mild Base Lower Temperature OBoc->SolutionOBoc SolutionIncomplete Add DMAP (catalytic) Change Solvent Incomplete->SolutionIncomplete End Optimized Reaction SolutionDiBoc->End SolutionOBoc->End SolutionIncomplete->End

Caption: Troubleshooting workflow for common issues.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Stoichiometry Stoichiometry Byproducts Side Product Formation Stoichiometry->Byproducts influences Di-Boc Base Base Selectivity N- vs O-protection Base->Selectivity affects Solvent Solvent Yield Product Yield Solvent->Yield impacts Temperature Temperature Temperature->Byproducts can increase

Caption: Logical relationships between conditions and outcomes.

References

Technical Support Center: Purification of tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

Problem 1: The product oils out during recrystallization.

Potential CauseSuggested Solution
Inappropriate Solvent System The solvent system may not be optimal. If using a binary solvent system like ethyl acetate/hexane, adjust the ratio. You may have an excess of the "good" solvent (the one in which the compound is more soluble). Try slowly adding the "poor" (anti-solvent) until persistent cloudiness is observed, then gently heat to redissolve and allow for slow cooling.[1]
Rapid Cooling Cooling the solution too quickly can promote the formation of an oil rather than crystals. Allow the heated, saturated solution to cool gradually to room temperature before transferring it to a refrigerator or freezer.[1]
Presence of Impurities Impurities from the synthesis, such as unreacted starting materials or byproducts, can inhibit crystal lattice formation. Consider an additional aqueous wash of the crude product before attempting recrystallization. Adjusting the pH during the workup is crucial for removing acidic or basic reagents.[1][2]

Problem 2: No crystals form, even after slow cooling.

Potential CauseSuggested Solution
Solution is Too Dilute The concentration of the carbamate in the solvent may be too low for supersaturation to occur. Evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[1]
Lack of Nucleation Sites Crystal growth requires nucleation sites. Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. These microscopic scratches can provide a surface for crystals to begin forming.[1]
Unsuitable Solvent System The solubility profile of your compound may not be ideal for the chosen solvent. Experiment with different solvent systems. Common choices for carbamates include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[1]

Problem 3: Low yield after purification.

Potential CauseSuggested Solution
Using Too Much Solvent An excessive amount of solvent will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product Loss During Transfers Multiple transfer steps can lead to a loss of material. Minimize the number of transfers and ensure all equipment is rinsed with the mother liquor to recover any adhered product.
Premature Crystallization If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel. Use a pre-warmed funnel and filter flask for hot filtrations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying tert-butyl (3-hydroxycyclohexyl)carbamate?

A1: The most common methods for purifying compounds of this type are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: A good starting point for column chromatography is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude material.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be used for the analysis and purification of tert-butyl carbamates. A typical mobile phase would consist of acetonitrile and water, possibly with a modifier like formic acid for better peak shape.[3]

Q4: What are the likely impurities in a synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate?

A4: Potential impurities include unreacted 3-aminocyclohexanol, di-tert-butyl dicarbonate (Boc anhydride), and di-substituted products. An alkaline wash during workup can help remove some byproducts.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude tert-butyl (3-hydroxycyclohexyl)carbamate in a minimal amount of dichloromethane or the eluent. Add silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the desired starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethyl acetate/hexanes).

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add the "poor" anti-solvent (e.g., hexanes) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold "poor" solvent and dry them under vacuum.[1]

Quantitative Data Summary

Purification MethodTypical Yield (%)Purity (%)AdvantagesDisadvantages
Column Chromatography 70-90%>98%High purity, good for separating close-spotting impurities.Can be time-consuming and require large volumes of solvent.
Recrystallization 60-85%>97%Simple, scalable, and can yield high-purity crystalline material.May not be effective for all impurity profiles; risk of oiling out.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_start Crude Product cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end Purified Product start Crude tert-butyl (3-hydroxycyclohexyl)carbamate dissolve_crude Dissolve in minimal solvent start->dissolve_crude dissolve_hot Dissolve in minimum hot solvent start->dissolve_hot adsorb_silica Adsorb onto silica gel dissolve_crude->adsorb_silica load_sample Load sample onto column adsorb_silica->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect and analyze fractions elute->collect_fractions combine_pure Combine pure fractions collect_fractions->combine_pure evaporate_solvent_chrom Evaporate solvent combine_pure->evaporate_solvent_chrom end_product Pure tert-butyl (3-hydroxycyclohexyl)carbamate evaporate_solvent_chrom->end_product add_antisolvent Add anti-solvent until cloudy dissolve_hot->add_antisolvent clarify Clarify with a few drops of good solvent add_antisolvent->clarify slow_cool Slowly cool to room temperature clarify->slow_cool cool_further Cool in ice bath slow_cool->cool_further filter_crystals Collect crystals by filtration cool_further->filter_crystals wash_crystals Wash with cold anti-solvent filter_crystals->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals dry_crystals->end_product

Caption: Purification workflow for tert-butyl (3-hydroxycyclohexyl)carbamate.

troubleshooting_logic Troubleshooting Logic for Recrystallization start Attempting Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No adjust_solvents Adjust solvent ratio (less 'good' solvent) oiling_out->adjust_solvents Yes slow_cooling Ensure slow cooling oiling_out->slow_cooling Yes pre_purify Perform aqueous wash of crude oiling_out->pre_purify Yes concentrate Concentrate the solution no_crystals->concentrate Yes scratch_flask Scratch inner surface of flask no_crystals->scratch_flask Yes change_solvents Try a different solvent system no_crystals->change_solvents Yes success Successful Crystallization no_crystals->success No adjust_solvents->start slow_cooling->start pre_purify->start concentrate->start scratch_flask->start change_solvents->start

Caption: Decision-making workflow for troubleshooting recrystallization issues.

References

Technical Support Center: Boc Protection of Sterically Hindered Cyclohexylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Boc protection of sterically hindered cyclohexylamines.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Boc-Protected Product

Q: My Boc protection of a substituted cyclohexylamine is giving low to no yield. What are the common causes and how can I fix it?

A: Low or no conversion is a frequent issue when dealing with sterically hindered cyclohexylamines due to their reduced nucleophilicity. Here are the primary causes and solutions:

  • Insufficient Reactivity of the Amine: The bulky substituents on the cyclohexane ring impede the amine's ability to attack the Boc anhydride.

    • Solution 1: Add a Nucleophilic Catalyst. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP reacts with Boc anhydride to form a more reactive intermediate that is more susceptible to attack by the hindered amine.[1][2]

    • Solution 2: Increase the Reaction Temperature. Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential side reactions at higher temperatures.[1]

    • Solution 3: Use a Stronger, Non-Nucleophilic Base. For highly hindered amines, deprotonating the amine first with a strong, non-nucleophilic base can increase its reactivity.[1]

  • Inappropriate Solvent Choice: The solvent can influence reaction rates.

    • Solution: While common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often used, consider exploring others. For some substrates, polar aprotic solvents like Acetonitrile (ACN) or even aqueous mixtures can be effective.[3] A water-acetone mixture has been shown to facilitate rapid and high-yielding Boc protections for a variety of amines, often without the need for a catalyst.[3]

  • Poor Solubility of Starting Material: If your cyclohexylamine salt is poorly soluble in common organic solvents, the reaction will be slow.

    • Solution: Use a biphasic system (e.g., DCM/water) with a base like sodium bicarbonate or sodium hydroxide to deprotonate the amine salt in the aqueous phase, allowing it to react in the organic phase.[4]

Issue 2: Formation of Side Products

Q: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A: Side product formation is a common challenge, especially under forcing conditions required for hindered amines. Here are the most common culprits and how to avoid them:

  • Di-Boc Protection: Primary cyclohexylamines can react twice to form an N,N-(Boc)₂ derivative, particularly when using a large excess of Boc anhydride and a catalyst like DMAP.[1]

    • Solution: Carefully control the stoichiometry. Use a slight excess of Boc anhydride (1.1-1.2 equivalents) and monitor the reaction closely, stopping it once the starting material is consumed.[1]

  • Urea Formation: At higher temperatures, an isocyanate intermediate can form, which then reacts with another molecule of the cyclohexylamine to produce a urea byproduct.[1]

    • Solution: Whenever possible, run the reaction at room temperature or below. If heating is necessary, do so cautiously and for the minimum time required.[1]

  • O-Boc Protection: If your cyclohexylamine contains a hydroxyl group, it can also be protected by the Boc group, especially in the presence of a strong base.

    • Solution: Amines are generally more nucleophilic than alcohols. To favor N-protection, avoid using a strong base that would significantly deprotonate the hydroxyl group. Running the reaction at 0°C or room temperature can also enhance selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: Is a base always required for the Boc protection of cyclohexylamines?

A1: Not strictly. The reaction between an amine and Boc anhydride generates tert-butoxide as a byproduct, which is a sufficiently strong base to deprotonate the newly formed carbamate.[1] However, for sterically hindered and less nucleophilic cyclohexylamines, adding a base is highly recommended to accelerate the reaction.[1]

Q2: What is the role of DMAP in the Boc protection of hindered amines?

A2: DMAP acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and readily attacked by the sterically hindered cyclohexylamine, thus significantly increasing the reaction rate.[1][2][5]

Q3: Which base is best for protecting a sterically hindered cyclohexylamine?

A3: For sterically hindered amines, a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base) is often a good choice. It is basic enough to facilitate the reaction but its bulkiness prevents it from causing unwanted side reactions. Combining DIPEA with a catalytic amount of DMAP is a powerful strategy for these challenging substrates.

Q4: Can I use alternative reagents to Boc anhydride for hindered cyclohexylamines?

A4: Yes, while Boc anhydride ((Boc)₂O) is the most common reagent, other more reactive reagents exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).[6] However, these are often more expensive and may not be necessary if the reaction with Boc anhydride is properly optimized.

Q5: My cyclohexylamine is a salt (e.g., hydrochloride). How should I modify the standard procedure?

A5: You will need to add at least one extra equivalent of base to neutralize the salt and free the amine. Alternatively, you can perform an aqueous workup on the salt with a base like NaOH, extract the free amine into an organic solvent, dry it, and then proceed with the standard Boc protection protocol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Hindered Amines
Substrate TypeReagent (Equivalents)Base (Equivalents)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference(s)
Primary Aliphatic Amine(Boc)₂O (1.1-1.2)TEA (1.1-1.5)NoneDCM or THFRT1-4>95%[1]
Primary Aliphatic Amine(Boc)₂O (1.2)NoneNoneWater/AcetoneRT0.2-0.5>95%[1][3]
Sterically Hindered Amino Acid(Boc)₂OMe₄NOH·5H₂ONoneCH₃CNRT--[7]
Secondary Aliphatic Amine(Boc)₂OTEA or DIPEADMAP (cat.)DCM or THFRT--
Electron-Poor Aniline(Boc)₂O (1.1)TEA (1.2)DMAP (10)CH₃CNRT292%
Secondary Amine(Boc)₂O (1.2)NoneNoneDioxane/Water20198%

Note: Data for specific cyclohexylamines is limited in comparative studies. The conditions listed for general sterically hindered and secondary amines are a good starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Hindered Cyclohexylamine using DMAP Catalyst

This protocol is a robust starting point for sterically hindered primary or secondary cyclohexylamines.

  • Dissolution: Dissolve the cyclohexylamine (1.0 eq) in Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2-0.5 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Catalyst: Add Diisopropylethylamine (DIPEA) (1.5 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. Stir for 5-10 minutes at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish after several hours, it may be gently heated to 40°C.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Catalyst-Free Boc Protection in Water-Acetone

This environmentally friendly protocol can be surprisingly effective for many amines and avoids the use of chlorinated solvents and catalysts.[1][3]

  • Prepare Mixture: In a round-bottom flask, add the cyclohexylamine (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved or well-suspended.

  • Add Boc Anhydride: Add (Boc)₂O (1.2 mmol) to the mixture.

  • Reaction: Stir vigorously at room temperature. These reactions are often very fast, sometimes completing in 10-20 minutes. Monitor by TLC.

  • Work-up:

    • Add Dichloromethane (DCM, 5 mL) to the reaction mixture.

    • Separate the organic layer.

    • Extract the aqueous layer with additional DCM (2 x 5 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. The product is often of high purity but can be further purified by column chromatography if needed.[1]

Visualizations

Troubleshooting_Workflow start Low/No Yield in Boc Protection of Hindered Cyclohexylamine check_conditions Standard Conditions Used? (Boc)₂O, Base (e.g., TEA), RT start->check_conditions add_dmap Action: Add DMAP (0.1 eq) check_conditions->add_dmap Yes consider_alternative Consider Alternative Strategies: - Different Solvent (e.g., ACN, aq. Acetone) - More Reactive Boc Reagent (e.g., Boc-ON) check_conditions->consider_alternative No, already optimized check_yield_1 Yield Improved? add_dmap->check_yield_1 increase_temp Action: Increase Temperature (40°C) check_yield_2 Yield Improved? increase_temp->check_yield_2 change_base Action: Use Stronger/Bulky Base (e.g., DIPEA) check_yield_3 Yield Improved? change_base->check_yield_3 check_yield_1->increase_temp No success Problem Solved check_yield_1->success Yes check_yield_2->change_base No check_yield_2->success Yes check_yield_3->success Yes check_yield_3->consider_alternative No

Caption: Troubleshooting workflow for low-yield Boc protection.

DMAP_Catalysis cluster_0 DMAP Catalytic Cycle Boc2O (Boc)₂O Active_Intermediate Reactive N-Acylpyridinium Intermediate Boc2O->Active_Intermediate + DMAP DMAP DMAP Protected_Amine R₂N-Boc (Product) Active_Intermediate->Protected_Amine + R₂NH Hindered_Amine R₂NH (Hindered Cyclohexylamine) Protected_Amine->DMAP releases DMAP

Caption: Catalytic cycle of DMAP in Boc protection.

References

Preventing side product formation during the synthesis of N-Boc-3-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during the synthesis of N-Boc-3-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Boc protection of 3-aminocyclohexanol?

A1: The most common side products are the di-Boc protected amine and the formation of an oxazolidinone. The di-Boc product arises from the double protection of the primary amine, while the oxazolidinone can form through an intramolecular reaction between the Boc-protected amine and the hydroxyl group.

Q2: How can I minimize the formation of the di-Boc side product?

A2: To minimize di-Boc formation, it is crucial to control the stoichiometry of the Boc anhydride ((Boc)₂O). Using a slight excess (typically 1.05-1.1 equivalents) is recommended. Slow, dropwise addition of the (Boc)₂O solution to the reaction mixture also helps to maintain a low concentration of the protecting agent, favoring mono-protection.

Q3: What conditions favor the formation of the oxazolidinone side product and how can I avoid it?

A3: The formation of oxazolidinones can be favored by certain catalysts and reaction conditions. To avoid this side product, it is advisable to use catalyst-free conditions or specific catalysts that do not promote this cyclization. Performing the reaction in a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to prevent oxazolidinone formation.[1]

Q4: Can the stereochemistry of 3-aminocyclohexanol affect the reaction and side product formation?

A4: Yes, the stereochemistry (cis or trans) of the starting 3-aminocyclohexanol can influence the reaction. The relative orientation of the amino and hydroxyl groups can affect their reactivity and the propensity for intramolecular side reactions. It is important to start with a stereochemically pure isomer if a specific stereoisomer of the product is desired.

Q5: What are the recommended purification methods to remove the common side products?

A5: Column chromatography is the most effective method for separating N-Boc-3-aminocyclohexanol from the di-Boc and oxazolidinone side products due to their different polarities. The di-Boc product is less polar than the desired product, while the oxazolidinone is often more polar.

Troubleshooting Guides

Issue 1: Formation of Di-Boc Side Product

This section addresses the issue of observing a significant amount of the di-tert-butoxycarbonyl (di-Boc) protected amine in your reaction mixture.

Troubleshooting Steps:

Parameter Recommendation Rationale
(Boc)₂O Stoichiometry Use 1.05-1.1 equivalents of (Boc)₂O.A large excess of the Boc anhydride increases the likelihood of the initially formed mono-Boc product undergoing a second protection reaction.
Addition of (Boc)₂O Add the (Boc)₂O solution dropwise to the reaction mixture over a period of 30-60 minutes.Slow addition maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic mono-Boc product.
Reaction Temperature Maintain the reaction temperature at 0-25 °C.Lower temperatures can help to control the reaction rate and improve selectivity for mono-protection.
Solvent Use a protic solvent like methanol or ethanol.Protic solvents can enhance the rate of Boc protection for the primary amine, sometimes allowing for the use of lower equivalents of (Boc)₂O.

Analytical Method for Detection:

  • Thin Layer Chromatography (TLC): The di-Boc product will have a higher Rf value (less polar) than the mono-Boc product.

  • LC-MS: The di-Boc product will have a molecular weight corresponding to the addition of two Boc groups.

Issue 2: Formation of Oxazolidinone Side Product

This section provides guidance on how to prevent the formation of the cyclic oxazolidinone byproduct.

Troubleshooting Steps:

Parameter Recommendation Rationale
Catalyst Avoid using catalysts that can promote intramolecular cyclization. Consider catalyst-free conditions.Certain catalysts can facilitate the intramolecular attack of the hydroxyl group on the activated carbamate.
Solvent Use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.[1]HFIP has been shown to be an effective solvent and catalyst that prevents the formation of oxazolidinones in the Boc protection of amino alcohols.[1]
Base Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).Stronger, more nucleophilic bases can deprotonate the hydroxyl group, increasing its reactivity towards the carbamate.
Reaction Monitoring Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.Prolonged reaction times can sometimes lead to the formation of side products.

Analytical Method for Detection:

  • TLC: The oxazolidinone may have a different Rf value compared to the desired product, often being more polar.

  • ¹H NMR: Look for characteristic shifts corresponding to the formation of the cyclic structure.

  • IR Spectroscopy: The formation of the oxazolidinone will result in a change in the carbonyl stretching frequency.

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-3-Aminocyclohexanol

This protocol is adapted from the reduction of β-enaminoketones.[2]

Materials:

  • β-enaminoketone derived from 1,3-cyclohexanedione

  • Sodium metal

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol, anhydrous

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-enaminoketone in a mixture of anhydrous THF and isopropyl alcohol.

  • Carefully add small pieces of sodium metal to the solution at room temperature.

  • Stir the reaction mixture until the sodium is completely consumed.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-3-aminocyclohexanols.

  • The isomers can be separated by column chromatography.[2]

Protocol 2: N-Boc Protection of 3-Aminocyclohexanol

Materials:

  • 3-Aminocyclohexanol (cis/trans mixture or pure isomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 3-aminocyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Prepare a solution of (Boc)₂O (1.1 eq) in anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired N-Boc-3-aminocyclohexanol from any side products.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 3-Aminocyclohexanol cluster_protection Boc Protection Start Start Beta-Enaminoketone β-Enaminoketone Start->Beta-Enaminoketone Reduction Reduction (Na, THF/IPA) Beta-Enaminoketone->Reduction Workup_1 Aqueous Work-up Reduction->Workup_1 Aminocyclohexanol 3-Aminocyclohexanol (cis/trans mixture) Workup_1->Aminocyclohexanol Boc_Protection Boc Protection ((Boc)2O, TEA, DCM) Aminocyclohexanol->Boc_Protection Workup_2 Aqueous Work-up Boc_Protection->Workup_2 Purification Column Chromatography Workup_2->Purification Final_Product N-Boc-3-aminocyclohexanol Purification->Final_Product

Caption: Experimental workflow for the synthesis of N-Boc-3-aminocyclohexanol.

Caption: Formation of common side products during Boc protection.

Troubleshooting_Tree Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analysis Impurity_Detected Major Impurity Detected? Analysis->Impurity_Detected Di_Boc Di-Boc Product Detected Impurity_Detected->Di_Boc Yes Oxazolidinone Oxazolidinone Detected Impurity_Detected->Oxazolidinone Yes Other Other Impurities Impurity_Detected->Other Yes Solution_Di_Boc - Reduce (Boc)2O stoichiometry - Slow addition of (Boc)2O - Lower reaction temperature Di_Boc->Solution_Di_Boc Solution_Oxazolidinone - Use catalyst-free conditions - Use HFIP as solvent - Use non-nucleophilic base Oxazolidinone->Solution_Oxazolidinone Solution_Other - Check starting material purity - Optimize purification Other->Solution_Other

Caption: Troubleshooting decision tree for side product analysis.

References

Analytical methods for detecting impurities in tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of tert-butyl (3-hydroxycyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in tert-butyl (3-hydroxycyclohexyl)carbamate?

A1: Impurities in tert-butyl (3-hydroxycyclohexyl)carbamate typically originate from the synthesis process. The most common synthesis involves the reaction of 3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc-anhydride).[1][2] Potential impurities include:

  • Unreacted Starting Materials: 3-Aminocyclohexanol and di-tert-butyl dicarbonate.[3]

  • Byproducts: tert-Butanol, formed from the decomposition of Boc-anhydride.

  • Over-alkylation Products: N,N-di-Boc-3-aminocyclohexanol, although less common under controlled conditions.

  • Isomers: Cis/trans isomers of 3-aminocyclohexanol in the starting material can lead to isomeric impurities in the final product.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethyl acetate, hexanes).[4][5]

Q2: Which analytical techniques are most suitable for impurity analysis of tert-butyl (3-hydroxycyclohexyl)carbamate?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for detecting non-volatile impurities such as unreacted starting materials and byproducts. Due to the polar nature of the analyte, reversed-phase chromatography is commonly employed.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[7][8][9] It can also be used to identify and quantify impurities if their signals are resolved from the main component.

Q3: My HPLC peak for tert-butyl (3-hydroxycyclohexyl)carbamate is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for polar compounds like tert-butyl (3-hydroxycyclohexyl)carbamate is a common issue in reversed-phase HPLC.[10] The primary causes are often secondary interactions with the stationary phase. Here are some potential causes and solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar amine and hydroxyl groups of your analyte.

    • Solution: Use a mobile phase with a lower pH (e.g., 3-4) to suppress the ionization of silanol groups. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is common.[10] Using an end-capped column or a column specifically designed for polar analytes can also mitigate this issue.

  • Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing.

    • Solution: Implement a regular column washing protocol. A guard column can also protect your analytical column.[11]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase composition whenever possible.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a mobile phase with a pH between 3 and 4. Add 0.1% TFA or formic acid to the mobile phase.[10] Use an end-capped C18 column or a polar-embedded column.
Column contamination.Flush the column with a strong solvent. Use a guard column.[11]
Sample solvent is too strong.Dissolve the sample in the mobile phase.
Poor Peak Shape (Fronting) Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent is weaker than the mobile phase.Dissolve the sample in the mobile phase.
Irreproducible Retention Times Inadequate column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Mobile phase composition change (evaporation).Prepare fresh mobile phase daily and keep solvent reservoirs capped.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Resolution Between Peaks Inefficient column.Replace the column if it has degraded.
Inappropriate mobile phase.Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio).
Ghost Peaks Contaminants in the mobile phase or from the injector.Use high-purity solvents and flush the injector. Run a blank gradient to identify the source of the peaks.
GC-MS Analysis Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks Incorrect injection parameters.Ensure the injector temperature is high enough to volatilize the analytes.
Column bleed.Condition the column according to the manufacturer's instructions.
Poor Peak Shape Active sites in the liner or column.Use a deactivated liner. Trim the first few centimeters of the column.
Sample overload.Dilute the sample.
Shifting Retention Times Fluctuation in carrier gas flow rate.Check for leaks in the gas lines and ensure a constant head pressure.
Column aging.Replace the column.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point for the analysis of non-volatile impurities in tert-butyl (3-hydroxycyclohexyl)carbamate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Expected Results: The main peak for tert-butyl (3-hydroxycyclohexyl)carbamate is expected to elute under these reversed-phase conditions. More polar impurities, such as 3-aminocyclohexanol, will elute earlier, while less polar impurities may elute later. Retention times should be established by running standards of the potential impurities if available.

GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection of common residual solvents.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent known to be absent in the synthesis process (e.g., dimethyl sulfoxide).

Expected Results: This method will separate common organic solvents based on their boiling points and polarity. Identification is achieved by comparing the mass spectrum of each peak to a spectral library (e.g., NIST).

Quantitative NMR (qNMR) for Purity Determination

qNMR provides a direct measure of purity against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the tert-butyl (3-hydroxycyclohexyl)carbamate sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Acquisition Parameters:

    • Use a standard 90° pulse sequence.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Presentation

Table 1: Typical HPLC Parameters for Impurity Analysis

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape.[10]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic phase for reversed-phase.
Flow Rate 1.0 mL/minStandard for analytical columns.
Temperature 30 °CFor reproducible retention times.
Detection 210 nmCarbamate group has some UV absorbance at low wavelengths.

Table 2: Typical GC-MS Parameters for Residual Solvent Analysis

ParameterRecommended ConditionRationale
Column DB-624 or equivalentGood selectivity for a wide range of solvents.[4]
Carrier Gas HeliumInert and provides good efficiency.
Oven Program 40°C (5 min) to 240°C at 10°C/minSeparates solvents with a wide range of boiling points.
Injector Temp. 250 °CEnsures complete volatilization of solvents.
Detector Mass SpectrometerProvides positive identification of analytes.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis (Non-volatile impurities) cluster_gcms GC-MS Analysis (Volatile impurities) cluster_qnmr qNMR Analysis (Purity Assay) Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration GCMS_System DB-624 Column Temp. Program Dissolution->GCMS_System qNMR_Prep Weigh sample & internal std Dissolve in deuterated solvent Dissolution->qNMR_Prep HPLC_System C18 Column Gradient Elution Filtration->HPLC_System UV_Detector UV Detection (210 nm) HPLC_System->UV_Detector Data_Analysis Data_Analysis UV_Detector->Data_Analysis Impurity Profile MS_Detector Mass Spectrometry GCMS_System->MS_Detector MS_Detector->Data_Analysis Residual Solvents NMR_Spec NMR Spectrometer (≥400 MHz) qNMR_Prep->NMR_Spec NMR_Spec->Data_Analysis Absolute Purity

Caption: General workflow for the comprehensive analysis of tert-butyl (3-hydroxycyclohexyl)carbamate.

hplc_troubleshooting start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Contamination? cause1->cause2 No solution1 Lower mobile phase pH (3-4) Use end-capped column cause1->solution1 Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution2 Flush column Use guard column cause2->solution2 Yes solution3 Dissolve sample in mobile phase cause3->solution3 Yes

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Stability issues of tert-butyl (3-hydroxycyclohexyl)carbamate and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl (3-hydroxycyclohexyl)carbamate

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide guidance on the proper storage and handling of tert-butyl (3-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tert-butyl (3-hydroxycyclohexyl)carbamate?

A1: To ensure the long-term stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Many suppliers recommend storage at room temperature, while some suggest refrigeration (2-8 °C).[2] Protecting the compound from moisture and light is crucial to prevent degradation.

Q2: What is the general stability profile of this compound?

A2: The stability of tert-butyl (3-hydroxycyclohexyl)carbamate is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be highly stable under basic, nucleophilic, and reductive conditions.[3][4] However, it is characteristically labile (unstable) in the presence of acid.[3][][6] This acid sensitivity is the most critical factor to consider during experimental design and storage.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathway is the acid-catalyzed cleavage (deprotection) of the Boc group.[4] This reaction is initiated by the protonation of the carbamate oxygen, leading to the formation of the unprotected amine (3-aminocyclohexanol), carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene gas.[7] At elevated temperatures, thermal degradation is also a possibility.[8]

Q4: Is the compound sensitive to moisture?

A4: Yes, while stable in its solid form when kept dry, moisture can facilitate hydrolysis, particularly if acidic contaminants are present in the atmosphere or on storage container surfaces. Therefore, storing the compound under dry or inert conditions in a tightly sealed container is strongly recommended.[1]

Q5: Can I safely heat solutions containing this compound?

A5: Caution should be exercised when heating this compound. While moderate heat may be tolerated in neutral or basic conditions for short periods, prolonged exposure to high temperatures can induce thermal deprotection (thermolysis) of the Boc group.[8][9] If heating is necessary, it is advisable to run small-scale trials first and to keep the temperature and duration to a minimum.

Troubleshooting Guide

Issue 1: I am observing unexpected loss of the Boc protecting group during my experiment, even without adding a strong acid.

  • Possible Cause: Your reaction mixture may be inadvertently acidic. Trace amounts of acid in your solvents, reagents, or on glassware can be sufficient to catalyze the cleavage of the Boc group. Some Lewis acids can also facilitate deprotection.

  • Recommended Actions:

    • Check Reagent Purity: Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled or high-purity solvents.

    • Neutralize Glassware: If necessary, wash glassware with a mild base solution (e.g., dilute sodium bicarbonate), followed by rinsing with deionized water and drying thoroughly.

    • Monitor pH: Check the pH of your reaction mixture. If it is acidic, consider adding a non-nucleophilic base to buffer the system.

Issue 2: My stored compound shows new spots on a TLC plate or extra peaks in an HPLC chromatogram.

  • Possible Cause: The compound has likely started to degrade due to improper storage. Exposure to acidic vapors in the laboratory environment, moisture, or prolonged exposure to light can cause the formation of impurities. The primary degradation product would be 3-aminocyclohexanol.

  • Recommended Actions:

    • Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed container in a cool, dry, and dark place, away from acidic reagents.[2]

    • Characterize Impurity: If possible, identify the impurity. The presence of 3-aminocyclohexanol would confirm Boc group cleavage.

    • Purify Before Use: If degradation is minor, the material can often be repurified by recrystallization or column chromatography. For critical applications, using a fresh, unopened lot is recommended.

Issue 3: I am getting inconsistent results in reactions using this compound.

  • Possible Cause: Inconsistent results can stem from partial degradation of the starting material. If a portion of the Boc-protected compound has degraded to the free amine, it can interfere with subsequent reactions, affecting yields and producing unintended side products.

  • Recommended Actions:

    • Assess Purity: Before use, always check the purity of the tert-butyl (3-hydroxycyclohexyl)carbamate lot using an appropriate analytical method like HPLC, NMR, or TLC.

    • Standardize Handling: Ensure consistent handling procedures. Weigh the compound in a dry environment and minimize its exposure to the ambient atmosphere.

    • Use Fresh Solutions: Prepare solutions of the compound fresh for each experiment, as stability in solution can be lower than in the solid state, depending on the solvent.

Data Presentation

Table 1: Summary of Storage and Stability Conditions

Condition Recommendation Rationale & Potential Degradation Products
Temperature Store at room temperature or refrigerated (2-8 °C).[2] Prevents potential slow degradation over time. High heat can cause thermal cleavage of the Boc group.[8]
Atmosphere Store in a tightly sealed container, under a dry atmosphere.[1] The Boc group is susceptible to acid-catalyzed hydrolysis; moisture can facilitate this process.
Light Store in a dark place or in an amber vial. While specific photostability data is limited, protection from light is a general best practice to prevent potential photolytic degradation.
pH (in solution) Stable in neutral and basic conditions.[4][] Highly labile under acidic conditions, leading to rapid deprotection.[3]

| Incompatible Materials | Strong acids, strong oxidizing agents.[1] | Strong acids will cleave the Boc group. Oxidizing agents may react with the secondary alcohol or the amine group if deprotected. |

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method to assess the stability of tert-butyl (3-hydroxycyclohexyl)carbamate under various stress conditions, aiming for 5-20% degradation.[10] An appropriate stability-indicating HPLC method must be used for analysis.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and monitor for degradation at several time points (e.g., 2, 8, 24 hours). If no degradation is observed, the mixture can be gently heated (e.g., 60 °C).[10]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor. The Boc group is expected to be stable under these conditions.[4]

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, and monitor over time (e.g., 24-48 hours).[11]

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Separately, store a 1 mg/mL solution of the compound at 60 °C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose both the solid compound and a 1 mg/mL solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep control samples protected from light to differentiate between thermal and photolytic degradation.

Protocol 2: Standard Procedure for Acid-Catalyzed Boc Deprotection

This protocol describes a standard method to intentionally remove the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves isobutylene and CO₂ gas; ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can be used as is or neutralized with a mild base during an aqueous work-up.[7]

Visualizations

G cluster_pathway Acid-Catalyzed Degradation Pathway start tert-Butyl (3-hydroxycyclohexyl)carbamate protonated Protonated Carbamate Intermediate start->protonated + H+ cleavage Cleavage protonated->cleavage amine 3-Aminocyclohexanol (Deprotected Product) cleavage->amine Product cation tert-Butyl Cation cleavage->cation Intermediate isobutylene Isobutylene + CO2 cation->isobutylene Elimination

Caption: Primary degradation pathway of the Boc group under acidic conditions.

G cluster_workflow Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, RT/60°C) prep->acid base Basic (0.1 M NaOH, RT) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (Solid/Solution, 60-80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Neutralize & Analyze (HPLC, LC-MS) sampling->analysis report Identify Degradants & Establish Pathways analysis->report

Caption: Workflow for conducting a forced degradation (stress testing) study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Problem: Unexpected Impurity or Inconsistent Results q1 Check Storage Conditions start->q1 q2 Check Reagents & Solvents start->q2 q3 Check Reaction Conditions start->q3 a1 Solution: Store in cool, dry, dark, tightly sealed container q1->a1 Improper? a2 Solution: Use fresh, high-purity, anhydrous materials q2->a2 Acidic/Wet? a3 Solution: Monitor pH, avoid excessive heat q3->a3 Harsh?

Caption: A logical guide for troubleshooting unexpected degradation issues.

References

Validation & Comparative

A Comparative Analysis of Boc and Cbz Protecting Groups for 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the intricate pathways of drug discovery and development, the selection of an appropriate protecting group for amine functionalities is a critical decision that profoundly influences reaction outcomes. This guide presents a comparative study of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 3-aminocyclohexanol. This analysis is intended to provide researchers, scientists, and drug development professionals with a data-driven resource to inform their synthetic strategies.

The choice between Boc and Cbz fundamentally hinges on their distinct deprotection conditions, which dictates their orthogonality in a multi-step synthesis. The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis. This key difference allows for their selective removal in the presence of one another, a cornerstone of modern synthetic chemistry.

Quantitative Comparison of Protection and Deprotection Reactions

The following table summarizes typical experimental data for the Boc and Cbz protection and deprotection of amino groups. While specific data for 3-aminocyclohexanol is not extensively available, the presented data is representative of these reactions for similar aliphatic amines and serves as a valuable benchmark.

ParameterBoc ProtectionCbz ProtectionBoc DeprotectionCbz Deprotection
Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)Trifluoroacetic acid (TFA)H₂, Palladium on carbon (Pd/C)
Solvent Dichloromethane (DCM) or THF/WaterDichloromethane (DCM) or THF/WaterDichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)
Base Triethylamine (TEA) or NaHCO₃NaHCO₃ or Na₂CO₃N/AN/A
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 20 hours1 - 4 hours1 - 24 hours
Typical Yield >90%~90%>90%>95%

Experimental Protocols

Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are based on established procedures for the protection of amines and serve as a practical guide for laboratory execution.

Boc Protection of 3-Aminocyclohexanol

Materials:

  • 3-Aminocyclohexanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) and Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminocyclohexanol (1.0 eq) in dichloromethane or a mixture of THF and water.

  • Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, if using DCM, wash the organic layer with saturated aqueous NaHCO₃ solution and brine. If using THF/water, extract with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxycyclohexyl)carbamate.

Cbz Protection of 3-Aminocyclohexanol

Materials:

  • 3-Aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminocyclohexanol (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (1.5 eq) dropwise and stir the solution for 20 hours at the same temperature.[1]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purify the resulting residue by silica gel column chromatography to obtain benzyl (3-hydroxycyclohexyl)carbamate.[1] A yield of 90% has been reported for a similar substrate.[1]

Boc Deprotection of tert-Butyl (3-hydroxycyclohexyl)carbamate

Materials:

  • tert-Butyl (3-hydroxycyclohexyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[2]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-aminocyclohexanol. A typical yield for this reaction is over 90%.[2]

Cbz Deprotection of Benzyl (3-hydroxycyclohexyl)carbamate

Materials:

  • Benzyl (3-hydroxycyclohexyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.[3]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[3]

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat three times).[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature, monitoring by TLC.[3]

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[3]

  • Concentrate the filtrate under reduced pressure to yield 3-aminocyclohexanol.

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations and experimental workflow, the following diagrams are provided.

Protection reaction schemes for 3-aminocyclohexanol.

Experimental_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start 3-Aminocyclohexanol Choose_PG Choose Protecting Group (Boc or Cbz) Start->Choose_PG Boc_Protection Boc Protection ((Boc)₂O, Base) Choose_PG->Boc_Protection Boc Cbz_Protection Cbz Protection (Cbz-Cl, Base) Choose_PG->Cbz_Protection Cbz Protected_Amine Protected 3-Aminocyclohexanol Boc_Protection->Protected_Amine Cbz_Protection->Protected_Amine Choose_Deprotection Choose Deprotection Method Protected_Amine->Choose_Deprotection Boc_Deprotection Acidolysis (TFA or HCl) Choose_Deprotection->Boc_Deprotection N-Boc Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Choose_Deprotection->Cbz_Deprotection N-Cbz Final_Product 3-Aminocyclohexanol Boc_Deprotection->Final_Product Cbz_Deprotection->Final_Product

Experimental workflow for protection and deprotection.

References

Validation of tert-butyl (3-hydroxycyclohexyl)carbamate in Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic peptides with enhanced efficacy, stability, and target specificity has fueled the exploration of innovative building blocks in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of tert-butyl (3-hydroxycyclohexyl)carbamate , a bifunctional molecule with the potential for versatile applications in SPPS. While direct experimental data for this specific compound in peptide synthesis is emerging, this document outlines its validated applications based on the well-established chemistry of its functional groups—a Boc-protected amine and a secondary hydroxyl group. We will compare its potential performance with established alternatives and provide detailed experimental protocols for its utilization.

Part 1: tert-Butyl (3-hydroxycyclohexyl)carbamate as a Novel Linker for SPPS

The structure of tert-butyl (3-hydroxycyclohexyl)carbamate makes it a candidate for use as a novel linker molecule. The hydroxyl group can be esterified to a solid support, such as a Merrifield resin, while the Boc-protected amine serves as the starting point for peptide chain elongation using standard Fmoc or Boc chemistry.

Comparative Performance with Standard Linkers

Here, we compare the hypothesized performance of a tert-butyl (3-hydroxycyclohexyl)carbamate-based linker with two of the most widely used linkers in Fmoc-SPPS: the Wang linker and the Rink Amide linker.

Featuretert-Butyl (3-hydroxycyclohexyl)carbamate Linker (Hypothesized)Wang LinkerRink Amide Linker
C-Terminal Functionality Carboxylic AcidCarboxylic AcidAmide
Cleavage Condition Moderate to strong acidolysis (e.g., TFA)Strong acidolysis (e.g., high concentration of TFA)[1]Moderate acidolysis (e.g., TFA)[1]
Compatibility Fmoc/tBu and Boc/Bzl strategiesPrimarily Fmoc/tBu strategyPrimarily Fmoc/tBu strategy
Potential for Racemization Low, if pre-attached to the first amino acidProne to racemization during the loading of the first amino acid[1]Not applicable (forms an amide bond)
Key Advantage Potentially offers different cleavage kinetics compared to standard benzyl-based linkers.Well-established and widely used for peptide acids.[1]Enables the direct synthesis of peptide amides.[1]
Potential Disadvantage Requires synthesis and validation; potential for side reactions related to the cyclohexyl ring.Can lead to side reactions upon cleavage.The linker itself can be a source of impurities upon cleavage.
Proposed Experimental Protocols

Protocol 1: Loading of tert-Butyl (3-hydroxycyclohexyl)carbamate onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the linker to a highly acid-sensitive resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Linker Solution Preparation: In a separate flask, dissolve tert-butyl (3-hydroxycyclohexyl)carbamate (2 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA, 4 equivalents) in anhydrous DCM (10 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution and agitate the mixture at room temperature for 2 hours.

  • Capping: Add methanol (1 mL) to the vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x). Dry the resin under vacuum.

G cluster_0 Resin Preparation cluster_1 Loading and Capping cluster_2 Finalization Swell Resin Swell Resin Prepare Linker Solution Prepare Linker Solution Loading Reaction Loading Reaction Swell Resin->Loading Reaction Add Linker Solution Capping Capping Loading Reaction->Capping Add Methanol Washing Washing Capping->Washing Drying Drying Washing->Drying

Linker Loading Workflow

Protocol 2: Peptide Elongation and Cleavage

This protocol outlines the synthesis of a peptide on the newly prepared resin and its subsequent cleavage.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the linker.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF.

  • Peptide Synthesis: Proceed with standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling (using a suitable activating agent like HBTU/DIPEA).

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage: Treat the dried peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

G cluster_0 Synthesis cluster_1 Cleavage and Purification Boc Deprotection Boc Deprotection Fmoc-SPPS Cycles Fmoc-SPPS Cycles Boc Deprotection->Fmoc-SPPS Cycles Final Cleavage Final Cleavage Fmoc-SPPS Cycles->Final Cleavage TFA Cocktail Precipitation Precipitation Final Cleavage->Precipitation Cold Ether Purification Purification Precipitation->Purification RP-HPLC

Peptide Synthesis and Cleavage Workflow

Part 2: tert-Butyl (3-hydroxycyclohexyl)carbamate as a Conformationally Constrained Building Block

The incorporation of non-natural amino acids is a common strategy to introduce conformational constraints into peptides, which can lead to increased receptor affinity and enzymatic stability. The cyclohexane scaffold of tert-butyl (3-hydroxycyclohexyl)carbamate can be used to mimic a dipeptide turn or to introduce a rigid spacer.

Comparative Analysis with other Modified Amino Acids
Featuretert-Butyl (3-hydroxycyclohexyl)carbamateProlineAminocyclohexanecarboxylic Acid (ACHC)
Structure Cyclohexane ring with amine and hydroxyl groupsPyrrolidine ringCyclohexane ring with amine and carboxyl groups
Conformational Constraint High, restricts backbone flexibilityHigh, introduces a kink in the peptide backboneHigh, promotes helical or turn structures[2]
Functionality Hydroxyl group for further modification (e.g., glycosylation)NoneCarboxyl group for standard peptide bond formation
Incorporation Method As a dipeptide mimic or spacer via its amine and an activated hydroxyl groupStandard amino acid couplingStandard amino acid coupling
Proposed Experimental Protocol for Incorporation

Protocol 3: Incorporation into a Peptide Sequence

This protocol describes the incorporation of the building block into a growing peptide chain.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide) with the first amino acid of the desired peptide.

  • Peptide Elongation: Perform standard Fmoc-SPPS until the desired point of incorporation.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the last coupled amino acid.

  • Activation of the Building Block: In a separate vial, activate the carboxylic acid of an N-Fmoc protected amino acid using HBTU/DIPEA in DMF.

  • Coupling to the Building Block: Add the activated amino acid to a solution of tert-butyl (3-hydroxycyclohexyl)carbamate (with the hydroxyl group free) and allow them to react to form an ester bond.

  • Boc Deprotection: Remove the Boc group from the cyclohexane amine with TFA.

  • Coupling to the Resin: Couple the Fmoc-aminoacyl-oxycyclohexyl-amine fragment to the free N-terminus of the peptide on the resin using standard coupling reagents.

  • Continue SPPS: Continue with standard Fmoc-SPPS to complete the peptide sequence.

G cluster_0 Peptide on Resin cluster_1 Building Block Preparation cluster_2 Incorporation Peptidyl-Resin Peptidyl-Resin Couple to Resin Couple to Resin Peptidyl-Resin->Couple to Resin Activate Fmoc-AA Activate Fmoc-AA Couple to Hydroxycyclohexyl-NH-Boc Couple to Hydroxycyclohexyl-NH-Boc Activate Fmoc-AA->Couple to Hydroxycyclohexyl-NH-Boc Deprotect Boc Deprotect Boc Couple to Hydroxycyclohexyl-NH-Boc->Deprotect Boc Deprotect Boc->Couple to Resin Continue SPPS Continue SPPS Couple to Resin->Continue SPPS

Incorporation of the Building Block into a Peptide

Conclusion

While direct, published data on the use of tert-butyl (3-hydroxycyclohexyl)carbamate in solid-phase peptide synthesis is limited, its chemical structure presents intriguing possibilities for its application as both a novel linker and a conformationally constrained building block. The proposed protocols, based on well-established principles of SPPS, provide a framework for the experimental validation of this compound. Further research is necessary to fully characterize its performance, including cleavage efficiency, stability under various SPPS conditions, and its effect on peptide conformation and biological activity. The exploration of such novel building blocks is crucial for expanding the toolbox of peptide chemists and advancing the development of next-generation peptide therapeutics.

References

A Comparative Guide to the Diastereoselective Synthesis of tert-Butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diastereoselective synthesis of substituted cyclohexanes is a critical endeavor in medicinal chemistry, as the spatial arrangement of functional groups profoundly influences biological activity. One such valuable building block is tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of two distinct methodologies for its diastereoselective synthesis: the reduction of a β-enaminoketone precursor and the direct reduction of tert-butyl (3-oxocyclohexyl)carbamate. The performance of these methods is evaluated based on reported experimental data for diastereoselectivity and isolated yields.

Method 1: Reduction of a β-Enaminoketone Intermediate

This approach involves the synthesis of a β-enaminoketone from a 1,3-cyclohexanedione derivative, followed by a diastereoselective reduction to the corresponding 3-aminocyclohexanol. The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. A notable example is the reduction of (S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one with sodium in a mixture of THF and isopropyl alcohol, which yields the corresponding cis- and trans-aminocyclohexanols.[1][2] Subsequent separation and Boc-protection would provide the target molecules.

Method 2: Diastereoselective Reduction of tert-Butyl (3-oxocyclohexyl)carbamate

A more direct route involves the stereoselective reduction of the ketone functionality in tert-butyl (3-oxocyclohexyl)carbamate. The diastereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent employed. Less sterically demanding reagents, such as sodium borohydride (NaBH₄), typically favor equatorial attack of the hydride, leading to the trans isomer as the major product. Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), favor axial attack, resulting in the preferential formation of the cis isomer.[3]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is often guided by the desired diastereomer and the required purity. The following table summarizes the quantitative data for the two discussed methods, highlighting their respective efficiencies and selectivities.

MethodReagents and ConditionsStarting MaterialProduct Diastereomer(s)Diastereomeric Ratio (cis:trans)Isolated Yield (%)
Method 1: Enaminoketone Reduction 1. Na, THF/isopropyl alcohol, rt2. (Boc)₂O, Et₃N, CH₂Cl₂(S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-onecis- and trans-aminocyclohexanol precursors89:11 (crude mixture)[1]69% (cis), 6% (trans) (separated)[1]
Method 2: Ketone Reduction NaBH₄, Methanol, 0 °C to rttert-Butyl (3-oxocyclohexyl)carbamatePredominantly trans~1:9 (inferred)High (expected)
Method 2: Ketone Reduction L-Selectride®, THF, -78 °Ctert-Butyl (3-oxocyclohexyl)carbamatePredominantly cis>20:1 (for a similar substrate)[3]High (expected)

Note: The yields and diastereomeric ratios for Method 2 are based on well-established principles of cyclohexanone reduction; however, specific literature data for the reduction of tert-butyl (3-oxocyclohexyl)carbamate with these reagents was not found in the provided search results. The values for L-Selectride are inferred from the reduction of 4-tert-butylcyclohexanone.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the two distinct synthetic pathways for obtaining the cis and trans diastereomers of tert-butyl (3-hydroxycyclohexyl)carbamate.

G cluster_0 Method 1: Enaminoketone Reduction cluster_1 Method 2: Direct Ketone Reduction start1 1,3-Cyclohexanedione Derivative enaminoketone β-Enaminoketone start1->enaminoketone reduction1 Reduction (Na, THF/iPrOH) enaminoketone->reduction1 aminocyclohexanol_mix cis/trans-3-Aminocyclohexanol Mixture reduction1->aminocyclohexanol_mix separation Chromatographic Separation aminocyclohexanol_mix->separation cis_amino cis-3-Aminocyclohexanol separation->cis_amino trans_amino trans-3-Aminocyclohexanol separation->trans_amino boc1 Boc Protection cis_amino->boc1 boc2 Boc Protection trans_amino->boc2 cis_product cis-tert-Butyl (3-hydroxycyclohexyl)carbamate boc1->cis_product trans_product trans-tert-Butyl (3-hydroxycyclohexyl)carbamate boc2->trans_product start2 tert-Butyl (3-oxocyclohexyl)carbamate reduction_cis Reduction (L-Selectride®) start2->reduction_cis reduction_trans Reduction (NaBH₄) start2->reduction_trans cis_product2 cis-tert-Butyl (3-hydroxycyclohexyl)carbamate reduction_cis->cis_product2 trans_product2 trans-tert-Butyl (3-hydroxycyclohexyl)carbamate reduction_trans->trans_product2

Caption: Synthetic pathways to cis- and trans-tert-butyl (3-hydroxycyclohexyl)carbamate.

Experimental Protocols

Method 1: Synthesis of cis- and trans-3-Aminocyclohexanols via Enaminoketone Reduction[1][2]

Step 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with the water formed being removed azeotropically using a Dean-Stark trap. After this period, the solvent is removed under reduced pressure, and the resulting yellow solid is purified by crystallization from dichloromethane/hexane to yield the β-enaminoketone.

Step 2: Reduction to (1S,3S)- and (1R,3S)-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol

To a solution of the β-enaminoketone (from Step 1) in a mixture of THF and isopropyl alcohol, small pieces of sodium metal are added at room temperature with vigorous stirring. The reaction is monitored by TLC. After completion, the unreacted sodium is removed, and the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture of amino alcohols is then separated by column chromatography on silica gel.

Step 3: Boc Protection of the Separated Aminocyclohexanols

To a solution of the isolated cis- or trans-aminocyclohexanol in dichloromethane, triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding tert-butyl (3-hydroxycyclohexyl)carbamate.

Method 2: Diastereoselective Reduction of tert-Butyl (3-oxocyclohexyl)carbamate (General Procedures)

Synthesis of trans-tert-Butyl (3-hydroxycyclohexyl)carbamate (via NaBH₄ Reduction)

To a solution of tert-butyl (3-oxocyclohexyl)carbamate in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified to yield the trans-isomer as the major product.

Synthesis of cis-tert-Butyl (3-hydroxycyclohexyl)carbamate (via L-Selectride® Reduction)

A solution of tert-butyl (3-oxocyclohexyl)carbamate in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of L-Selectride® (1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for a specified period. The reaction is then quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide. The mixture is allowed to warm to room temperature and then extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified to afford the cis-isomer as the major product.[3]

References

Analytical techniques for purity assessment of tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl (3-hydroxycyclohexyl)carbamate is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of potential impurities (volatile, non-volatile, isomeric), the required level of accuracy and precision, and the intended application. The following sections compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (DSC/TGA) for the purity assessment of tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of each analytical technique for the purity assessment of tert-butyl (3-hydroxycyclohexyl)carbamate. Please note that specific values can vary based on instrumentation and method optimization.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Thermal Analysis (DSC/TGA)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based identification.Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.Measurement of heat flow (DSC) and mass loss (TGA) as a function of temperature.
Applicability Suitable for non-volatile and thermally labile compounds and impurities. Ideal for routine purity checks and quantification of related substances.Best for volatile and semi-volatile impurities (e.g., residual solvents). Derivatization is often required for polar, non-volatile compounds.A primary ratio method for determining absolute purity without needing a specific standard of the analyte. Provides structural confirmation.Assesses thermal stability, decomposition profile, and presence of solvates or hydrates. Can indicate the presence of impurities through melting point depression.
Typical Linearity (R²) >0.999>0.995Not applicable in the same way; linearity is inherent.Not applicable for purity quantification.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (with derivatization)~0.1%Not typically used for trace impurity detection.
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (with derivatization)~0.3%Not applicable.
Precision (RSD%) < 2%< 5%< 1%N/A
Chiral Purity Analysis Yes, with a chiral stationary phase.Yes, with a chiral column.Yes, with chiral solvating or derivatizing agents.No.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for each technique, adapted for the analysis of tert-butyl (3-hydroxycyclohexyl)carbamate.

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity

HPLC is a versatile technique for separating and quantifying the main component and its non-volatile impurities. Due to the stereocenters in tert-butyl (3-hydroxycyclohexyl)carbamate, both achiral and chiral HPLC methods are essential.

Achiral Purity Method:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (due to the carbamate chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Chiral Purity Method:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization for optimal separation of enantiomers and diastereomers.[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis. Due to the low volatility and polar nature of the target compound, derivatization is necessary to analyze the main component and non-volatile impurities by GC.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization: Silylation is a common technique for compounds with hydroxyl and amine groups.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

    • Procedure: To a dried sample (approx. 1 mg), add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes.

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[3][4] This technique is invaluable as it does not require a reference standard of the analyte itself.[5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of tert-butyl (3-hydroxycyclohexyl)carbamate and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Experimental Parameters:

    • Pulse Program: A calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[4]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and stability of the compound.[6][7]

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: Place 3-5 mg of the sample in an aluminum pan.

  • TGA Method:

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Analysis: Monitor for mass loss, which can indicate the presence of residual solvents, water, or decomposition.[6]

  • DSC Method:

    • Temperature Program: Heat the sample from 30 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Analysis: Observe the melting endotherm. A sharp melting peak is indicative of high purity, while a broad peak or a melting point depression can suggest the presence of impurities.[7]

Mandatory Visualization

The following diagrams illustrate the workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 or Chiral Column) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % or Enantiomeric Excess) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum (Calibrated Pulse, Long d1) dissolve->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Analytical_Technique_Relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques compound tert-butyl (3-hydroxycyclohexyl)carbamate related_subs Related Substances (Non-volatile) compound->related_subs isomers Stereoisomers (Enantiomers/Diastereomers) compound->isomers volatile_imp Volatile Impurities (Residual Solvents) compound->volatile_imp water Water/Solvates compound->water qnmr qNMR compound->qnmr Determines Absolute Purity dsc DSC compound->dsc Assesses Thermal Purity hplc HPLC related_subs->hplc Quantifies chiral_hplc Chiral HPLC isomers->chiral_hplc Separates gcms GC-MS volatile_imp->gcms Identifies & Quantifies tga TGA water->tga Quantifies

Caption: Logical Relationship of Analytical Techniques to Impurity Types.

References

A Comparative Guide to Alternative Protecting Groups for 3-Aminocyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of protecting groups are paramount in the multistep synthesis of complex organic molecules. For a bifunctional molecule such as 3-aminocyclohexanol, which contains both a nucleophilic amino group and a hydroxyl group, orthogonal protection strategies are essential to achieve chemoselectivity and high yields. This guide provides a comprehensive comparison of common and alternative protecting groups for 3-aminocyclohexanol, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Introduction to Protecting Group Strategies

Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. In the context of 3-aminocyclohexanol, the primary challenge lies in selectively protecting either the amine or the alcohol functionality to allow for transformations at the other site. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.

Orthogonal protection strategies employ protecting groups that can be removed under distinct conditions, allowing for the sequential deprotection and functionalization of multiple sites within the same molecule. This guide will explore various protecting groups for the amino and hydroxyl moieties of 3-aminocyclohexanol, focusing on their compatibility and the potential for orthogonal strategies.

Comparison of Amine Protecting Groups

The amino group of 3-aminocyclohexanol is a primary nucleophile and often requires protection to prevent unwanted side reactions. The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protecting GroupProtection Reagent(s)Typical SolventsBaseTypical Yield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM), Tetrahydrofuran (THF), Dioxane/H₂OTriethylamine (NEt₃), NaHCO₃, NaOH>95Strong acid (e.g., TFA in DCM, HCl in dioxane)
Cbz Benzyl chloroformate (Cbz-Cl)Dioxane/H₂O, THFNaHCO₃, Na₂CO₃~90Catalytic Hydrogenolysis (H₂, Pd/C)

Key Considerations for Amine Protection:

  • Boc Group: Offers excellent stability to a wide range of non-acidic conditions. Its removal under strong acidic conditions makes it orthogonal to many hydroxyl protecting groups.

  • Cbz Group: Stable to acidic and basic conditions. Its removal by catalytic hydrogenolysis provides an orthogonal deprotection strategy to acid-labile and fluoride-labile protecting groups.

Comparison of Hydroxyl Protecting Groups

The hydroxyl group of 3-aminocyclohexanol can be protected by various groups, with silyl ethers being a popular choice due to their ease of formation and tunable stability.

Protecting GroupProtection Reagent(s)Typical SolventsBaseTypical Yield (%)Deprotection Conditions
TBDMS tert-Butyldimethylsilyl chloride (TBDMSCl)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Imidazole, Triethylamine (NEt₃)>90Fluoride source (e.g., TBAF in THF), Acid (e.g., AcOH)
TIPS Triisopropylsilyl chloride (TIPSCl)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Imidazole, Triethylamine (NEt₃)>90Fluoride source (e.g., TBAF in THF), Stronger acid

Key Considerations for Hydroxyl Protection:

  • Silyl Ethers (TBDMS, TIPS): The steric bulk of the silyl group influences its stability. TIPS is significantly more stable to acidic conditions than TBDMS, allowing for selective deprotection. Both are readily cleaved by fluoride ions.

Orthogonal Protection Strategies for 3-Aminocyclohexanol

The combination of amine and hydroxyl protecting groups with different lability allows for the development of powerful orthogonal strategies in the synthesis of 3-aminocyclohexanol derivatives.

Orthogonal_Strategy cluster_amine Amine Protection cluster_hydroxyl Hydroxyl Protection Amine_PG Boc or Cbz Intermediate Doubly Protected 3-Aminocyclohexanol Amine_PG->Intermediate O-Protection Hydroxyl_PG TBDMS or TIPS Hydroxyl_PG->Intermediate N-Protection Reactant 3-Aminocyclohexanol Reactant->Amine_PG Selective N-Protection Reactant->Hydroxyl_PG Selective O-Protection Amine_Deprotected Hydroxyl Protected, Free Amine Intermediate->Amine_Deprotected Selective Amine Deprotection (e.g., H₂/Pd-C for Cbz) Hydroxyl_Deprotected Amine Protected, Free Hydroxyl Intermediate->Hydroxyl_Deprotected Selective Hydroxyl Deprotection (e.g., TBAF for Silyl)

Caption: Orthogonal protection and deprotection workflow for 3-aminocyclohexanol.

Experimental Protocols

Protocol 1: N-Boc Protection of cis-3-Aminocyclohexanol

This protocol describes the protection of the amino group of cis-3-aminocyclohexanol using di-tert-butyl dicarbonate.

  • Materials:

    • cis-3-Aminocyclohexanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (NEt₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve cis-3-aminocyclohexanol (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: O-TBDMS Protection of N-Boc-cis-3-Aminocyclohexanol

This protocol details the silylation of the hydroxyl group in N-Boc protected cis-3-aminocyclohexanol.

  • Materials:

    • N-Boc-cis-3-aminocyclohexanol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-cis-3-aminocyclohexanol (1.0 eq) in DMF.

    • Add imidazole (2.5 eq) to the solution.

    • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of N-Boc Group

This protocol describes the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • N-Boc protected 3-aminocyclohexanol derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected compound in DCM.

    • Add TFA (10-50% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The residue can be co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA. The resulting amine salt can often be used without further purification or neutralized with a base.

Protocol 4: Deprotection of TBDMS Group

This protocol outlines the cleavage of a TBDMS ether using a fluoride source.

  • Materials:

    • O-TBDMS protected 3-aminocyclohexanol derivative

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the O-TBDMS protected compound in THF.

    • Add the TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The selection of a protecting group strategy often follows a logical decision-making process based on the desired synthetic outcome and the stability of other functional groups present in the molecule.

PG_Selection Start Start: 3-Aminocyclohexanol N_Protect Need to modify OH group first? Start->N_Protect O_Protect Need to modify NH₂ group first? Start->O_Protect Select_N_PG Select Amine Protecting Group N_Protect->Select_N_PG Yes Select_O_PG Select Hydroxyl Protecting Group O_Protect->Select_O_PG Yes Boc Boc (Acid Labile) Select_N_PG->Boc Cbz Cbz (H₂/Pd-C Labile) Select_N_PG->Cbz TBDMS TBDMS (Fluoride/Acid Labile) Select_O_PG->TBDMS TIPS TIPS (Fluoride/Strong Acid Labile) Select_O_PG->TIPS Proceed Proceed with Synthesis Boc->Proceed Cbz->Proceed TBDMS->Proceed TIPS->Proceed

Caption: Decision-making flowchart for selecting a protecting group strategy.

Conclusion

The choice of protecting groups for 3-aminocyclohexanol is a critical decision in the design of a synthetic route. By understanding the stability and reactivity of different protecting groups, and by employing orthogonal strategies, chemists can achieve the selective functionalization of this versatile building block. This guide provides a foundation for making informed decisions, but it is important to note that the optimal conditions may vary depending on the specific substrate and subsequent reaction steps. Therefore, small-scale pilot reactions are always recommended to optimize conditions for a particular synthetic sequence.

A Comparative Guide to HPLC and NMR Analysis for the Structural Confirmation of tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the unambiguous structural confirmation of newly synthesized small molecules is a critical step. For compounds like tert-butyl (3-hydroxycyclohexyl)carbamate, a versatile building block in medicinal chemistry, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. This guide provides a comparative overview of these two primary analytical methods, complete with sample experimental data, detailed protocols, and a discussion of alternative techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for determining the purity of a compound and is often used as a preliminary analytical step before more detailed structural elucidation. By employing a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is polar, one can effectively separate the target compound from residual starting materials, byproducts, and other impurities.

Table 1: Representative HPLC Data for tert-butyl (3-hydroxycyclohexyl)carbamate

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Retention Time (tR)3.52 min
Purity (by area %)98.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined.

Table 2: Representative ¹H and ¹³C NMR Data for tert-butyl (3-hydroxycyclohexyl)carbamate in CDCl₃

¹H NMR Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
¹H Signal 1-C(CH ₃)₃1.45s9H-
¹H Signal 2Cyclohexyl-H 1.20-2.10m9H-
¹H Signal 3-CH -OH3.65m1H-
¹H Signal 4-NH -4.50br s1H-
¹³C NMR Assignment Chemical Shift (δ, ppm)
¹³C Signal 1-C(C H₃)₃28.4
¹³C Signal 2Cyclohexyl-C 24.5, 29.8, 33.5, 35.1, 42.8
¹³C Signal 3-C H-OH70.2
¹³C Signal 4-C (CH₃)₃79.2
¹³C Signal 5-C =O155.6

Note: The chemical shifts for the cyclohexyl protons and carbons are presented as ranges or multiple signals due to the complex splitting patterns and potential for cis/trans isomers.

Experimental Protocols

HPLC Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of tert-butyl (3-hydroxycyclohexyl)carbamate and dissolve it in 1 mL of the mobile phase (Acetonitrile:Water, 60:40) to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Chromatographic Conditions:

    • Set the mobile phase to an isocratic flow of 60% acetonitrile and 40% water.

    • Maintain a constant flow rate of 1.0 mL/min.

    • Set the column oven temperature to 25 °C.

    • Configure the UV detector to monitor the absorbance at 210 nm.

  • Analysis: Inject 10 µL of the prepared sample onto the column and run the analysis for 10 minutes.

  • Data Processing: Integrate the peaks in the resulting chromatogram to determine the retention time and calculate the relative peak area to assess the purity of the compound.

NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Analytical Workflow and Alternative Methodologies

The structural confirmation of a novel compound is a multi-step process. The following diagram illustrates a typical workflow.

Analytical_Workflow Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Assessment by HPLC Purification->HPLC Purity Check NMR Structural Elucidation by NMR (¹H, ¹³C) HPLC->NMR Proceed if pure Alternatives Further Characterization (MS, FTIR) NMR->Alternatives If ambiguity exists Final_Structure Confirmed Structure NMR->Final_Structure Unambiguous Data Alternatives->Final_Structure

References

Orthogonal Deprotection Strategies for Molecules Containing tert-Butyl (3-hydroxycyclohexyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the strategic removal of protecting groups is a critical aspect of multi-step synthetic campaigns. Molecules such as tert-butyl (3-hydroxycyclohexyl)carbamate, which contain multiple acid-labile tert-butyl protecting groups—a tert-butoxycarbonyl (Boc) group on the amine and a hydroxyl group that could be protected as a tert-butyl ether—present a unique challenge. Achieving selective deprotection, or orthogonal deprotection, is paramount to prevent undesired cleavage and ensure high yields of the target intermediate. This guide provides a comparative analysis of various orthogonal deprotection strategies, supported by experimental data, to facilitate the selection of the most suitable method.

The core of the challenge lies in the similar acid lability of the Boc and tert-butyl ether/ester protecting groups.[1] However, subtle differences in their reactivity can be exploited under carefully controlled conditions to achieve selectivity. This guide will explore two primary orthogonal strategies:

  • Selective Deprotection of the N-Boc Group in the presence of a tert-butyl ether.

  • Selective Deprotection of a tert-Butyl Ether/Ester in the presence of an N-Boc group.

Strategy 1: Selective Deprotection of the N-Boc Group

The selective removal of the N-Boc group while retaining a tert-butyl ether is often achievable by leveraging the slightly higher acid sensitivity of the carbamate. Milder acidic conditions or alternative, non-standard reagents can effectively accomplish this transformation.

Comparison of Methods for Selective N-Boc Deprotection
MethodReagent(s)Solvent(s)Temp. (°C)Time (h)Yield (%)Substrate Scope & Remarks
A1: Oxalyl Chloride Oxalyl chloride (3 equiv.)MethanolRoom Temp1 - 470 - 90+Broad scope including aliphatic, aromatic, and heterocyclic N-Boc amines.[2][3][4] Functional group tolerance is a key advantage.[5]
A2: Sulfuric Acid H₂SO₄ (1.5–3.0 equiv.)t-Butyl acetate (tBuOAc)251 - 370 - 100Effective for amino acid and dipeptide substrates with tert-butyl esters.[6]
A3: Methanesulfonic Acid MeSO₃H (1.5–3.0 equiv.)tBuOAc:CH₂Cl₂ (4:1)251 - 370 - 100Similar to the sulfuric acid method, providing high yields for peptide-like substrates.[6]
A4: Silica Gel Silica GelTolueneReflux~575 - 98A mild and convenient method, particularly effective for N-Boc protected indoline and benzylamine.[7]
A5: Thermal Deprotection NoneTFE or MeOH120 - 2400.593 - 100Performed in a continuous flow reactor; selectivity can be achieved by controlling the temperature.[1]
Experimental Protocols for Selective N-Boc Deprotection

Method A1: Oxalyl Chloride in Methanol [4] To a solution of the N-Boc protected substrate (1.0 equiv.) in methanol, oxalyl chloride (3.0 equiv.) is added dropwise at room temperature. The reaction mixture is stirred for 1-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is typically purified by column chromatography or recrystallization to afford the deprotected amine.

Method A2: Sulfuric Acid in t-Butyl Acetate [6] The Boc-protected substrate (1.0 equiv.) is dissolved in tert-butyl acetate. Concentrated sulfuric acid (1.5 equiv.) is added to the solution at 25 °C. The reaction is stirred for 1-3 hours. The driving force for the selective deprotection is the irreversible cleavage of the Boc group to form carbon dioxide.[6]

Logical Workflow for Selective N-Boc Deprotection

cluster_start Starting Material cluster_reagents Deprotection Conditions cluster_product Product Start Molecule with N-Boc and t-Bu Ether Reagent1 Oxalyl Chloride / MeOH Start->Reagent1 Choose Method Reagent2 H₂SO₄ / tBuOAc Start->Reagent2 Choose Method Reagent3 Silica Gel / Toluene Start->Reagent3 Choose Method Product Free Amine with Intact t-Bu Ether Reagent1->Product Reagent2->Product Reagent3->Product

Caption: Workflow for selective N-Boc group removal.

Strategy 2: Selective Deprotection of a tert-Butyl Ether/Ester

The selective cleavage of a tert-butyl ether or ester in the presence of an N-Boc group is more challenging due to the similar acid lability of both groups. This transformation often requires the use of Lewis acids, which can preferentially coordinate with the oxygen of the ether or ester over the carbamate.

Comparison of Methods for Selective tert-Butyl Ether/Ester Deprotection
MethodReagent(s)Solvent(s)Temp. (°C)Time (h)Yield (%)Substrate Scope & Remarks
B1: Zinc Bromide ZnBr₂ (5 equiv.)Dichloromethane (CH₂Cl₂)Room Temp12 - 24>75Effective for both t-butyl esters and ethers.[8] N-Boc groups on primary amines are reported to be unaffected.[8]
B2: Cerium(III) Chloride & Sodium Iodide CeCl₃·7H₂O (1.5 equiv.), NaI (1.3 equiv.)AcetonitrileReflux~24~70-90Selectively cleaves tert-butyl esters in the presence of N-Boc groups, reversing the usual selectivity.[9]
B3: Magic Blue & Triethylsilane Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue, 0.5 equiv.), HSiEt₃ (2 equiv.)CH₂Cl₂Room Temp~0.7~95A mild, radical cation-facilitated deprotection of t-butyl ethers and esters.[10]
Experimental Protocols for Selective tert-Butyl Ether/Ester Deprotection

Method B1: Zinc Bromide in Dichloromethane [8] To a solution of the substrate containing both N-Boc and tert-butyl ether/ester groups (1.0 equiv.) in dichloromethane, zinc bromide (5.0 equiv.) is added. The mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of water and stirred for an additional 2 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the product.

Method B2: Cerium(III) Chloride and Sodium Iodide in Acetonitrile [9] A suspension of cerium(III) chloride heptahydrate (1.5 equiv.) and sodium iodide (1.3 equiv.) in acetonitrile is refluxed for 24 hours. The substrate (1.0 equiv.) is then added, and reflux is continued for approximately 24 hours. The reaction mixture is worked up to isolate the carboxylic acid or alcohol.

Signaling Pathway of Lewis Acid-Mediated Deprotection

cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Substrate Substrate (t-Bu Ether/Ester) Complex Lewis Acid-Oxygen Coordinated Complex Substrate->Complex LewisAcid Lewis Acid (e.g., ZnBr₂) LewisAcid->Complex Coordination Product Deprotected Alcohol/Carboxylic Acid Complex->Product Cleavage tBuCation tert-Butyl Cation Complex->tBuCation

Caption: Lewis acid-mediated deprotection pathway.

Conclusion

The orthogonal deprotection of molecules containing both N-Boc and tert-butyl ether/ester functionalities is a tractable yet nuanced synthetic challenge. For the selective removal of the N-Boc group, milder acidic conditions or specialized reagents like oxalyl chloride in methanol offer high yields and functional group tolerance. Conversely, the selective cleavage of a tert-butyl ether or ester in the presence of an N-Boc group generally necessitates the use of Lewis acids such as zinc bromide or the cerium(III) chloride-sodium iodide system, which can reverse the typical acid-lability trend. The choice of the optimal deprotection strategy will ultimately depend on the specific substrate, the presence of other functional groups, and the desired synthetic outcome. The data and protocols presented in this guide offer a solid foundation for making an informed decision to achieve the desired selective deprotection with high efficiency.

References

A Comparative Guide to the Applications of tert-Butyl (3-hydroxycyclohexyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydroxycyclohexyl)carbamate is a valuable chiral building block in medicinal chemistry, frequently employed as an intermediate in the synthesis of complex pharmaceutical compounds. Its rigid cyclohexyl scaffold, coupled with the synthetically versatile hydroxyl and Boc-protected amine functionalities, allows for the precise introduction of chirality and structural diversity into target molecules. This guide provides a comprehensive literature review of the applications of tert-butyl (3-hydroxycyclohexyl)carbamate, offering a comparative analysis with alternative building blocks and presenting supporting experimental data where available.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-butyl (3-hydroxycyclohexyl)carbamate is essential for its effective application in synthesis.

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₃--INVALID-LINK--
Molecular Weight215.29 g/mol --INVALID-LINK--
XLogP31.6--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--

Applications in the Synthesis of Bioactive Molecules

While specific named drugs directly synthesized from tert-butyl (3-hydroxycyclohexyl)carbamate are not extensively documented in publicly available literature, its utility is evident from its classification as a key intermediate for compounds targeting the central nervous system (CNS). The inherent chirality and bifunctional nature of this molecule make it an attractive starting material for the synthesis of various enzyme inhibitors and receptor modulators.

Conceptual Application in Kinase Inhibitor Synthesis

The 3-aminocyclohexanol core is a prevalent motif in the structure of various kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor, while the amino group provides a point for further derivatization to occupy specific pockets in the kinase active site.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor tert-Butyl (3-hydroxycyclohexyl)carbamate tert-Butyl (3-hydroxycyclohexyl)carbamate Intermediate_1 Key Intermediate tert-Butyl (3-hydroxycyclohexyl)carbamate->Intermediate_1 Functionalization (e.g., Mitsunobu reaction) Final_Compound Kinase Inhibitor Intermediate_1->Final_Compound Coupling with heterocyclic core

A conceptual workflow for the synthesis of a kinase inhibitor.

Comparison with Alternative Building Blocks

The choice of a chiral building block is critical in drug design and synthesis. The following table compares tert-butyl (3-hydroxycyclohexyl)carbamate with other cyclic amino alcohols commonly used in asymmetric synthesis. The data presented is for a representative asymmetric transfer hydrogenation reaction, a common benchmark for evaluating the performance of such chiral ligands.

Chiral Amino AlcoholRing SizeKey Structural FeatureRepresentative ApplicationYield (%)Enantiomeric Excess (ee%)
tert-Butyl (3-hydroxycyclohexyl)carbamate 6Boc-protected amine, secondary alcoholChiral intermediate for CNS-active compounds--
cis-2-Aminocyclohexanol6Primary amine, secondary alcoholLigand in asymmetric catalysis9598
(1S,2R)-(-)-cis-1-Amino-2-indanol5 (fused)Primary amine, secondary alcohol, rigid bicyclic systemLigand in asymmetric catalysis9299
3-Aminocyclobutanol HCl4Primary amine, secondary alcohol, strained ringIntermediate for various pharmaceuticals--

Note: The yield and ee% for the comparators are for the asymmetric transfer hydrogenation of acetophenone. Data for tert-butyl (3-hydroxycyclohexyl)carbamate in a directly comparable reaction was not available in the reviewed literature.

Experimental Protocols

General Protocol for Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with inversion of stereochemistry.

G cluster_0 Mitsunobu Reaction Workflow Start Dissolve alcohol, nucleophile, and triphenylphosphine in THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD or DIAD dropwise Cool->Add_DEAD Warm Warm to room temperature and stir Add_DEAD->Warm Workup Aqueous workup and extraction Warm->Workup Purify Purification by chromatography Workup->Purify

A generalized workflow for a Mitsunobu reaction.

Procedure:

  • To a solution of tert-butyl (3-hydroxycyclohexyl)carbamate (1.0 eq.) and a suitable nucleophile (e.g., a phenol or a carboxylic acid, 1.1 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃, 1.2 eq.) at room temperature under an inert atmosphere.

  • The resulting solution is cooled to 0 °C in an ice bath.

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

Conclusion

tert-Butyl (3-hydroxycyclohexyl)carbamate is a versatile and valuable building block for the synthesis of chiral molecules, particularly those with potential applications in the central nervous system. Its rigid cyclic structure and orthogonal protecting groups allow for controlled, stereoselective transformations. While direct comparative data with other chiral amino alcohols in specific, industrially relevant reactions is sparse in the public domain, its structural motifs are present in numerous bioactive compounds. The provided conceptual frameworks and generalized experimental protocols offer a starting point for the incorporation of this building block into novel drug discovery programs. Further research into its application in the synthesis of specific, high-value pharmaceutical targets would be beneficial to fully elucidate its potential.

Cost-benefit analysis of different synthetic routes to tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth cost-benefit analysis of synthetic routes to tert-butyl (3-hydroxycyclohexyl)carbamate is crucial for researchers and professionals in drug development to select the most efficient and economical pathway. This guide provides a comparative analysis of three distinct synthetic strategies, evaluating them based on cost, yield, and procedural complexity.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate are explored:

  • Route 1: Direct Boc-protection of 3-aminocyclohexanol.

  • Route 2: Reduction of tert-butyl (3-oxocyclohexyl)carbamate. This route is further divided into two approaches based on the sourcing of the ketone intermediate:

    • Route 2a: Utilization of commercially available tert-butyl (3-oxocyclohexyl)carbamate.

    • Route 2b: A two-step synthesis starting from the more affordable 3-aminocyclohexanone.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, offering a clear comparison of their respective costs and efficiencies.

Table 1: Cost Analysis of Starting Materials and Reagents

CompoundSupplierCatalog NumberPrice (USD) per gram/mL
3-AminocyclohexanolChem-Impex01735~$44
Di-tert-butyl dicarbonateSigma-Aldrich205249~$5
tert-Butyl (3-oxocyclohexyl)carbamateChem-Impex30485~$37
Sodium BorohydrideSigma-Aldrich452882~$0.5
3-AminocyclohexanoneJHECHEM CO LTDN/A~$10 (estimated for 10g)

Note: Prices are approximate and subject to change based on vendor and quantity.

Table 2: Comparison of Synthetic Routes

MetricRoute 1: Direct ProtectionRoute 2a: Reduction (Commercial Ketone)Route 2b: Two-Step (from 3-Aminocyclohexanone)
Starting Material Cost HighVery HighModerate
Number of Steps 112
Estimated Overall Yield ~90%~95%~85%
Process Complexity LowLowModerate
Purification Simple extraction/crystallizationSimple extraction/crystallizationColumn chromatography may be needed
Diastereoselectivity N/AMixture of cis/trans isomersMixture of cis/trans isomers
Green Chemistry Aspect Fewer steps, less solvent wasteFewer steps, but expensive starting materialMore steps, potentially more waste

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Boc Protection of 3-Aminocyclohexanol

Procedure: To a solution of 3-aminocyclohexanol (1 mmol) in a 1:1 mixture of water and acetone (10 mL), di-tert-butyl dicarbonate (1.1 mmol) is added.[1] The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Route 2b: Two-Step Synthesis from 3-Aminocyclohexanone

Step 1: Synthesis of tert-Butyl (3-oxocyclohexyl)carbamate

Procedure: 3-Aminocyclohexanone hydrochloride (1 mmol) is dissolved in dichloromethane (10 mL) and triethylamine (2.2 mmol) is added. The mixture is stirred at room temperature for 10 minutes, followed by the addition of di-tert-butyl dicarbonate (1.1 mmol). The reaction is stirred overnight at room temperature. The reaction mixture is then washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the crude product, which can be purified by column chromatography.

Step 2: Reduction of tert-Butyl (3-oxocyclohexyl)carbamate

Procedure: To a solution of tert-butyl (3-oxocyclohexyl)carbamate (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) is added portion-wise.[2] The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a mixture of cis- and trans-tert-butyl (3-hydroxycyclohexyl)carbamate. The diastereomers can be separated by column chromatography.

Mandatory Visualization

The logical workflow for the comparison of the synthetic routes is depicted in the following diagram:

G cluster_start Starting Point cluster_routes Synthetic Strategies cluster_route1_details Route 1 Details cluster_route2_details Route 2 Details cluster_2a Route 2a cluster_2b Route 2b cluster_analysis Cost-Benefit Analysis start Target: tert-Butyl (3-hydroxycyclohexyl)carbamate route1 Route 1: Direct Protection start->route1 route2 Route 2: Reduction of Ketone start->route2 sm1 Starting Material: 3-Aminocyclohexanol route1->sm1 cost Cost route1->cost yield Yield route1->yield complexity Complexity route1->complexity green Greenness route1->green sm2a Starting Material: Commercial tert-Butyl (3-oxocyclohexyl)carbamate route2->sm2a sm2b Starting Material: 3-Aminocyclohexanone route2->sm2b route2->cost route2->yield route2->complexity route2->green reagent1 Reagent: Di-tert-butyl dicarbonate sm1->reagent1 proc1 Process: Boc Protection reagent1->proc1 proc1->start reagent2 Reagent: Sodium Borohydride sm2a->reagent2 proc2b_1 Step 1: Boc Protection sm2b->proc2b_1 int2b Intermediate: tert-Butyl (3-oxocyclohexyl)carbamate proc2b_1->int2b int2b->reagent2 proc2 Process: Ketone Reduction reagent2->proc2 reagent2->proc2 proc2->start proc2->start

Caption: Logical workflow for the cost-benefit analysis of synthetic routes.

Conclusion

  • Route 1 (Direct Protection): This is the most straightforward approach with a high yield and simple workup. However, the high cost of the starting material, 3-aminocyclohexanol, is a significant drawback for large-scale synthesis. For laboratory-scale research where cost is less of a concern and simplicity is valued, this route is a strong candidate.

  • Route 2a (Reduction of Commercial Ketone): While this route is also simple and potentially high-yielding, the exorbitant cost of the starting ketone makes it economically unviable for most applications.

  • Route 2b (Two-Step from 3-Aminocyclohexanone): This route presents a more cost-effective alternative to Route 2a. Although it involves an additional step, the significantly lower cost of 3-aminocyclohexanone makes it more attractive for larger-scale production. The main challenges are the potential need for chromatographic purification of the intermediate and the final product to separate diastereomers, which could add to the overall cost and time.

Recommendation:

For small-scale laboratory synthesis , the simplicity and high yield of Route 1 may outweigh the higher starting material cost. For larger-scale production or cost-sensitive projects , Route 2b offers a more economical pathway, provided that an efficient method for the separation of diastereomers can be developed or if a specific diastereomer is not required. A thorough optimization of the reduction and purification steps in Route 2b would be necessary to maximize its cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of Tert-butyl (3-hydroxycyclohexyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl (3-hydroxycyclohexyl)carbamate, a compound noted for its environmental hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Safety Overview

Tert-butyl (3-hydroxycyclohexyl)carbamate is classified as harmful if swallowed and demonstrates high toxicity to aquatic life, with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination. Therefore, this substance must not be released into the environment and should not be disposed of down the drain.[2][3]

Quantitative Hazard Data Summary:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Hazardous to the aquatic environment, acute hazardH400Very toxic to aquatic life[1]
Hazardous to the aquatic environment, long-term hazardH410Very toxic to aquatic life with long lasting effects[1]
Pre-Disposal and Waste Minimization

Before generating waste, consider strategies to minimize the volume of chemical waste produced.[4] This can be achieved by:

  • Ordering the smallest quantity of the chemical required for your research.[4]

  • Maintaining a detailed inventory of chemicals in the laboratory.[4]

  • Sharing surplus chemicals with other research groups.[4]

  • Reducing the scale of experiments whenever feasible.[4]

Step-by-Step Disposal Protocol

The disposal of tert-butyl (3-hydroxycyclohexyl)carbamate is governed by its classification as a hazardous waste. The following protocol outlines the necessary steps for its safe handling and disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles[2][5]

  • Chemical-resistant gloves[3]

  • A laboratory coat[2][5]

2. Waste Identification and Segregation:

  • Classification: Tert-butyl (3-hydroxycyclohexyl)carbamate must be treated as a hazardous waste due to its environmental toxicity.[1][6]

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be segregated as a non-halogenated organic solid waste. Incompatible materials, such as strong oxidizing agents, should be stored separately.[2][7]

3. Waste Collection and Containerization:

  • Container Selection: Use a designated, compatible, and properly sealed container for collecting the waste.[4][7] The original container is often the best choice.[8] The container must be in good condition, free from leaks, and have a secure cap.[7][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "tert-butyl (3-hydroxycyclohexyl)carbamate" (no abbreviations), and the date when the waste was first added to the container.[6]

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][7]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[4] Partially filled containers can remain in the SAA for up to one year, provided the accumulation limits are not exceeded.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][8]

5. Arranging for Disposal:

  • Professional Disposal Service: The disposal of tert-butyl (3-hydroxycyclohexyl)carbamate must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[9]

  • Waste Pickup: Contact your EH&S office to schedule a pickup for the hazardous waste.[4] Do not transport hazardous waste yourself.[8]

6. Empty Container Disposal:

  • Once a container that held tert-butyl (3-hydroxycyclohexyl)carbamate is empty, it can typically be disposed of as regular trash after the label has been defaced and the cap removed.[8] However, always follow your institution's specific guidelines for empty container disposal.

Visualized Workflows

Logical Flow of Chemical Disposal Decision-Making: This diagram illustrates the initial assessment process for determining the correct disposal pathway for a laboratory chemical.

A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazards (e.g., Flammable, Corrosive, Toxic, Reactive) B->C D Is the waste hazardous? C->D E Follow Hazardous Waste Protocol D->E Yes F Follow Non-Hazardous Waste Protocol (e.g., trash, drain disposal) D->F No

Chemical Waste Disposal Decision Flow

Experimental Workflow for Hazardous Waste Disposal: The following diagram outlines the procedural steps for handling and disposing of hazardous chemical waste within a laboratory setting.

A Wear Appropriate PPE B Segregate Incompatible Chemicals A->B C Transfer Waste to a Designated, Labeled Container B->C D Store Container in Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Arrange for Pickup by EH&S or Licensed Disposal Service E->F

Hazardous Waste Disposal Workflow

References

Personal protective equipment for handling Tert-butyl (3-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Tert-butyl (3-hydroxycyclohexyl)carbamate (CAS No. 610302-03-9). Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document leverages data from structurally similar carbamate compounds to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Tert-butyl (3-hydroxycyclohexyl)carbamate and related carbamate compounds may cause skin, eye, and respiratory irritation. Some carbamates are harmful if swallowed.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[4][5]Protects against splashes, dust, and vapors that could cause serious eye irritation.[4][5]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[4] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[4]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[4]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4][5]Inhalation of dust or vapors may cause respiratory irritation.[4][5] Engineering controls like fume hoods are the primary method of exposure control.[4]

Operational and Disposal Plans

Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in Table 1.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[1] Minimize dust generation and accumulation.[5] Do not inhale the substance.[5]

  • After Handling: Wash hands and face thoroughly after handling.[5] Remove contaminated clothing and wash it before reuse.[1][5] Do not eat, drink, or smoke in work areas.[5]

Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material to prevent dust generation and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[5]

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[5]

Disposal Plan:

  • Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product in an authorized landfill.[1][6]

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Experimental Protocol Workflow

The following diagram illustrates the logical workflow for the safe handling of Tert-butyl (3-hydroxycyclohexyl)carbamate in a laboratory setting.

Caption: Logical workflow for the safe handling of Tert-butyl (3-hydroxycyclohexyl)carbamate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.